[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
Beschreibung
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(1-methylpyrazol-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-11(2)8(4-9)7-5-10-12(3)6-7/h5-6,8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORQNLKFRABVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
What is the chemical structure of[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
The Chemical Architecture of[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine: A Technical Guide to Structure, Synthesis, and Application
As drug discovery pivots toward highly functionalized, low-molecular-weight scaffolds, asymmetric 1,2-diamines have emerged as privileged motifs. This whitepaper provides an in-depth structural elucidation, self-validating synthetic methodology, and pharmacophoric analysis of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (CAS: 1152666-76-6)[1]. Designed for medicinal chemists and application scientists, this guide explores the causality behind its structural design and the experimental logic required for its synthesis.
Structural Elucidation & Pharmacophoric Causality
The compound[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is an asymmetric aliphatic diamine anchored by a heteroaromatic ring. Its architecture is deliberately composed of three distinct functional modules, each serving a specific physicochemical purpose:
-
The 1-Methyl-1H-pyrazole Core: Pyrazole rings are heavily utilized in modern drug discovery to mitigate heterocycle metabolism and improve pharmacokinetic profiles[2]. The N-methylation at position 1 is a critical design choice; it prevents tautomerization, locking the molecule into a defined geometry that enhances target specificity and prevents promiscuous kinase binding.
-
The Ethylenediamine Backbone: The two-carbon spacer creates a classic 1,2-diamine framework. This spatial arrangement is optimal for bidentate coordination to metalloenzymes or for establishing dual-point electrostatic interactions within G-protein-coupled receptor (GPCR) active sites.
-
Asymmetric Amine Substitution: The molecule features both a primary amine ( −NH2 ) and a tertiary amine ( −N(CH3)2 ). This asymmetry is the cornerstone of its utility. The primary amine serves as an unhindered, reactive nucleophile for downstream derivatization (e.g., amide couplings or reductive aminations). Conversely, the tertiary dimethylamine introduces steric bulk and acts as a stable, basic center that enhances aqueous solubility without acting as a hydrogen bond donor.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for the compound, essential for predicting its behavior in biological systems and organic solvents[3].
| Property | Value |
| Chemical Name | [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine |
| CAS Registry Number | 1152666-76-6 |
| Molecular Formula | C8H16N4 |
| Molecular Weight | 168.24 g/mol |
| Topological Polar Surface Area (tPSA) | ~47.1 Ų |
| Hydrogen Bond Donors | 1 (Primary aliphatic amine) |
| Hydrogen Bond Acceptors | 4 (Two pyrazole N, two aliphatic N) |
| Rotatable Bonds | 4 |
Pharmacophoric Mapping
Understanding how this molecule interacts within a biological pocket dictates its application in lead optimization. The diagram below illustrates the putative binding model of the structural motifs.
Pharmacophoric mapping and putative target interactions of the diamine structural motifs.
Synthetic Methodology & Workflow
To synthesize this asymmetric 1,2-diamine, a sequential Henry reaction, followed by an Aza-Michael addition and aliphatic nitro reduction, provides the highest regiocontrol[4].
The Causality of the Synthetic Route
Why choose this specific sequence? Condensing 1-methyl-1H-pyrazole-4-carbaldehyde with nitromethane (Henry reaction) efficiently installs the necessary carbon extension and the nitrogen atom for the primary amine in a single step. The resulting nitroalkene is highly electrophilic at the beta-carbon. Dimethylamine, acting as a soft nucleophile, undergoes a regioselective 1,4-addition (Aza-Michael addition) precisely at this benzylic-like position. Finally, catalytic hydrogenation is selected over harsh metal hydrides (like LiAlH4 ) to cleanly reduce the nitro group to a primary amine without risking the cleavage of the pyrazole ring or causing over-alkylation.
Synthetic workflow for [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine via Henry reaction.
Self-Validating Experimental Protocol
Every robust chemical protocol must contain built-in analytical checkpoints to ensure the system validates itself before proceeding to the next step.
Step 1: Nitroalkene Formation (Henry Reaction)
-
Procedure: Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol. Add nitromethane (3.0 eq) and a catalytic amount of aqueous NaOH (0.1 eq). Stir at room temperature for 4 hours.
-
System Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is validated when the UV-active aldehyde spot disappears, replaced by a bright yellow spot characteristic of the conjugated nitroalkene. Quench with dilute HCl , extract with ethyl acetate, and concentrate.
Step 2: Regioselective Aza-Michael Addition
-
Procedure: Dissolve the crude nitroalkene in anhydrous Tetrahydrofuran (THF). Add a solution of dimethylamine in THF (2.0 eq). Stir at room temperature for 12 hours under an inert nitrogen atmosphere.
-
System Validation: Perform Liquid Chromatography-Mass Spectrometry (LC-MS). The system validates the successful 1,4-addition when the mass spectrum shows a quantitative shift corresponding to the exact addition of dimethylamine (+45 Da), confirming the formation of N,N -dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-2-nitroethan-1-amine.
Step 3: Aliphatic Nitro Reduction
-
Procedure: Transfer the intermediate to a high-pressure hydrogenation reactor. Add methanol as the solvent and 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Pressurize the vessel with H2 gas to 50 psi and agitate at room temperature for 8 hours.
-
System Validation: The reaction is self-validating when the pressure gauge indicates that hydrogen gas uptake has completely ceased. Filter the mixture through a Celite pad to remove the palladium catalyst. Final LC-MS must confirm the loss of oxygen and the addition of hydrogen, yielding the target mass of [M+H]+=169.2 m/z.
References
- Title: 1154875-76-9 | 1-(1-Methyl-1H-pyrazol-4-yl)
- Title: 1154875-76-9 | 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine - BLDpharm (Molecular Weight Data)
- Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry / ResearchGate URL
- Title: 2,4-Dimethylpentane-1,2-diamine Synthetic Routes Source: BenchChem URL
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An In-depth Technical Guide on the In Vitro Mechanism of Action of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of the novel pyrazole-containing compound, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[1][2][3][4][5] Given the structural features of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, this document outlines a systematic approach to characterize its molecular target engagement, functional activity, and downstream signaling pathways. The methodologies described herein are grounded in established pharmacological principles and provide a robust strategy for the in vitro characterization of this and other novel chemical entities.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core.[1][5] The compound of interest, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, is a novel molecule with potential therapeutic applications. Understanding its mechanism of action at the molecular level is a critical step in the drug discovery and development process. This guide presents a series of in vitro assays designed to identify the molecular target(s) of this compound and to characterize its pharmacological effects. The experimental workflow is designed to progress from broad target screening to specific functional and signaling pathway analysis.
Molecular Target Identification and Binding Characterization
The initial step in characterizing a novel compound is to identify its molecular target. Based on the structural similarity of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine to known psychoactive compounds, a primary hypothesis is its interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are common drug targets.[6][7]
Rationale for Target Class Screening
A broad screening against a panel of common CNS targets, including GPCRs, ion channels, and transporters, is the most efficient way to identify potential primary targets and off-target liabilities. For this guide, we will focus on the hypothesis that the primary target is a GPCR.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[8][9] These assays utilize a radioactively labeled ligand that is known to bind to the target receptor.
-
2.2.1 Saturation Binding: This assay determines the density of the receptor in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).
-
2.2.2 Competitive Binding Assays: These assays measure the ability of an unlabeled compound (the "competitor," in this case, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine) to displace the radioligand from the receptor. This allows for the determination of the inhibitory constant (Ki) of the test compound.[10]
Data Presentation: Hypothetical Binding Affinity Data
The following table summarizes hypothetical binding data for [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine against a panel of GPCRs.
| Receptor | Radioligand | Ki (nM) of Test Compound |
| Dopamine D2 | [3H]-Spiperone | >10,000 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 850 |
| Hypothetical Receptor X | [3H]-Ligand Y | 15 |
| Adrenergic α1 | [3H]-Prazosin | 2,500 |
| Muscarinic M1 | [3H]-Pirenzepine | >10,000 |
This data is for illustrative purposes only.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay in a 96-well format.[10]
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.[11]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Compound Dilution: Perform a serial dilution of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[10]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Plot the data and fit to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[10]
Functional Activity Assessment at the Target Receptor
Once a high-affinity binding target is identified, the next step is to determine the functional activity of the compound at that receptor. Functional assays measure the biological response elicited by the compound upon binding to its target.[12][13][14]
Rationale for Functional Assays
Functional assays are essential to classify a compound as an agonist, antagonist, or inverse agonist. These assays typically measure changes in second messenger levels, such as cyclic AMP (cAMP) or inositol phosphates, or downstream signaling events like protein phosphorylation.[6][13]
Second Messenger Assays: cAMP Accumulation
Many GPCRs signal through the modulation of adenylyl cyclase, leading to changes in intracellular cAMP levels. Gs-coupled receptors stimulate cAMP production, while Gi-coupled receptors inhibit it.[12][15][16]
Data Presentation: Hypothetical Functional Data
The following table presents hypothetical data from a cAMP accumulation assay.
| Assay Type | EC50 (nM) | Emax (% of control agonist) |
| Agonist Mode | 25 | 95% |
| Antagonist Mode (IC50) | N/A | N/A |
This data is for illustrative purposes only and suggests the compound is a full agonist.
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a common method for measuring cAMP levels using a competitive immunoassay format.[17][18]
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. Include a known agonist as a positive control.
-
Cell Lysis: After a specified incubation time, lyse the cells to release intracellular cAMP.
-
cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) to quantify the amount of cAMP in each well.[15][17][19]
-
Data Analysis: Plot the concentration-response curve and fit to a sigmoidal dose-response model to determine the EC50 and Emax values.
Signaling Pathway Elucidation
To gain a deeper understanding of the compound's mechanism, it is important to investigate its effects on downstream signaling pathways.
Introduction to Downstream Signaling
GPCR activation can trigger a cascade of intracellular signaling events, often involving mitogen-activated protein kinases (MAPKs) such as ERK1/2.[20][21]
Western Blot Analysis of ERK Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated (activated) form of a protein, one can assess the activation state of a signaling pathway.[20][21][22][23][24]
Mandatory Visualization: Experimental Workflow and Signaling Pathway
Caption: A generalized workflow for the in vitro characterization of a novel compound.
Caption: A proposed signaling cascade for the hypothetical target receptor.
Experimental Protocol: Western Blot for pERK/Total ERK
This protocol provides a general procedure for detecting ERK phosphorylation.[20][21][22]
-
Cell Treatment: Culture cells expressing the target receptor and treat them with the test compound for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[24]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).[20][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[22]
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total ERK to normalize the p-ERK signal.[20][21]
Summary and Conclusion
This technical guide has outlined a comprehensive and logical workflow for the in vitro characterization of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. By following the described methodologies, researchers can systematically identify the molecular target, determine the binding affinity and functional activity, and elucidate the downstream signaling pathways of this novel compound. The data generated from these studies will be crucial for advancing its development as a potential therapeutic agent.
References
-
We present a step-by-step protocol for measuring agonist-induced ERK1/2 MAP kinase activation downstream of GPCRs using standard Western blotting assay. (Source: Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC, URL: [Link])
-
Data Sheet Radioligand Binding Assay Protocol. (Source: Gifford Bioscience, URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies, URL: [Link])
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Pharmacological Activities of Pyrazole and Its Derivatives A Review. (Source: Pharmacological Activities of Pyrazole and Its Derivatives A Review, URL: [Link])
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cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (Source: Bio-protocol, URL: [Link])
-
Radioligand Binding Assay. (Source: Gifford Bioscience, URL: [Link])
-
GPCR Functional Assays, Understanding On/Off-target Activity. (Source: Eurofins Discovery, URL: [Link])
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Recent progress in assays for GPCR drug discovery. (Source: Recent progress in assays for GPCR drug discovery, URL: [Link])
-
Radioligand binding methods: practical guide and tips. (Source: Radioligand binding methods: practical guide and tips, URL: [Link])
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (Source: PMC, URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (Source: Frontiers, URL: [Link])
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Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (Source: MDPI, URL: [Link])
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ERK1/2 phosphorylation assay. (Source: Bio-protocol, URL: [Link])
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (Source: Academic Strive, URL: [Link])
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G-Protein Coupled Receptor (GPCR) Screening Assays. (Source: AddexBio, URL: [Link])
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An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (Source: An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities, URL: [Link])
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GPCR Assay Services. (Source: Reaction Biology, URL: [Link])
-
Cell membrane preparation and radioligand-binding assay. (Source: Bio-protocol, URL: [Link])
-
Radioligand binding methods for membrane preparations and intact cells. (Source: PubMed, URL: [Link])
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (Source: Assay Guidance Manual - NCBI, URL: [Link])
-
2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. (Source: Bio-protocol, URL: [Link])
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A Comprehensive Technical Guide to the Pharmacokinetic Profiling of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
This document provides an in-depth technical framework for the comprehensive pharmacokinetic (PK) characterization of the novel chemical entity, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. As a pyrazole derivative, this compound belongs to a class of heterocyclic molecules known for a wide spectrum of pharmacological activities.[1][2] A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its development as a potential therapeutic agent, guiding lead optimization, predicting human dose, and ensuring safety and efficacy.[3][4]
This guide is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, reflecting a field-proven approach to drug discovery and development. We will navigate from early in vitro screening to definitive in vivo studies, culminating in an integrated analysis to support Investigational New Drug (IND) enabling studies.[5][6]
Part 1: Foundational Physicochemical and In Vitro ADME Profiling
The journey to understanding a compound's in vivo behavior begins with its fundamental physicochemical properties and its performance in a battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[7][8] These early, cost-effective screens are crucial for identifying potential liabilities, guiding chemical modifications, and de-risking progression to more complex in vivo studies.[3][9]
Physicochemical Characterization
Before any biological assays are conducted, key physicochemical parameters must be determined. These properties heavily influence a compound's solubility, permeability, and overall "drug-like" characteristics.
| Parameter | Experimental Method | Rationale & Target Value |
| Aqueous Solubility | Thermodynamic & Kinetic Solubility Assays | Determines the maximum concentration achievable in solution, impacting absorption and formulation. Target: >50 µM for initial screening. |
| Lipophilicity (LogD) | Miniaturized Shake-Flask method at pH 7.4 | Measures the compound's distribution between an organic (octanol) and aqueous phase. LogD at physiological pH influences permeability and nonspecific binding. Target: LogD 1-3. |
| pKa | Potentiometric titration or UV-spectroscopy | Identifies the ionization state of the molecule at different pH values, which is critical for understanding its behavior in various physiological compartments (e.g., stomach vs. intestine). |
In Vitro Absorption: Permeability Assessment
For oral drug candidates, the ability to cross the intestinal epithelium is a primary determinant of bioavailability.
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the human intestinal epithelium.
-
Compound Incubation: The test compound, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, is added to the apical (A) side of the monolayer.
-
Sample Collection: At designated time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (B) side.
-
Directional Analysis: The experiment is reversed by adding the compound to the basolateral side and sampling from the apical side to determine the efflux ratio (Papp B→A / Papp A→B).
-
Quantification: All samples are analyzed via LC-MS/MS to determine the concentration of the compound.
Causality and Interpretation: The apparent permeability coefficient (Papp) is calculated. A high Papp (e.g., >10 x 10⁻⁶ cm/s) suggests good passive diffusion. An efflux ratio greater than 2 indicates that the compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp), which could limit its absorption in vivo.[8]
In Vitro Metabolism: Stability and Enzyme Interactions
Understanding a compound's metabolic fate is critical for predicting its half-life and potential for drug-drug interactions (DDI).[10] The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) family of enzymes.[10]
-
System Preparation: Pooled human liver microsomes (HLM) are incubated with the test compound at a low concentration (e.g., 1 µM) in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time-Point Quenching: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The remaining percentage of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Self-Validation: The protocol includes positive control compounds with known high and low metabolic turnover to ensure the enzymatic activity of the microsomal batch. A "-NADPH" control is run in parallel to confirm that the observed compound loss is due to enzymatic metabolism and not chemical instability.
Caption: Workflow for early in vitro metabolic assessment.
In Vitro Distribution: Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins like albumin governs the unbound fraction, which is the portion of the drug that is free to distribute into tissues and interact with its pharmacological target.
-
Device Setup: A RED device consists of two chambers separated by a semipermeable membrane.
-
Incubation: The test compound is added to plasma in one chamber, and buffer is added to the other. The plate is sealed and incubated at 37°C until equilibrium is reached (typically 4-6 hours).
-
Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentrations in each are determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Authoritative Grounding: This methodology is a standard in the industry, and its results are critical for the in vitro-in vivo extrapolation (IVIVE) of pharmacokinetic data.[10] High protein binding (>99%) can significantly impact the interpretation of potency and clearance data.
Part 2: Definitive In Vivo Pharmacokinetic Characterization
Following a favorable in vitro profile, in vivo studies are conducted to understand how the drug is absorbed, distributed, metabolized, and excreted by a living organism.[11][12] These studies are essential for evaluating efficacy, safety, and determining appropriate dosage regimens for first-in-human trials.[13][14]
Preclinical Animal Model Selection
Rodents, typically mice or rats, are used for initial PK profiling due to their well-characterized physiology and cost-effectiveness. The choice of species can be influenced by similarities in metabolic profiles to humans. All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[5][15]
Study Design: A Single-Dose PK Study in Rats
This protocol outlines a typical study to determine key PK parameters after intravenous (IV) and oral (PO) administration.
Caption: Standard workflow for a rodent pharmacokinetic study.
-
Dose Formulation: The compound is formulated in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO) after assessing its solubility and stability.[14]
-
Administration: For the IV group, the dose is administered as a bolus via the tail vein. For the PO group, the dose is administered by oral gavage.
-
Blood Collection: At predetermined time points, blood samples (~100 µL) are collected from a cannulated vessel or via sparse sampling into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug are measured using a validated LC-MS/MS method.
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using non-compartmental analysis (NCA) or compartmental models to derive key PK parameters.[12]
Data Interpretation and Key Parameters
The analysis of the plasma concentration-time data yields critical insights into the compound's in vivo disposition.
| Parameter | Description | Significance |
| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. | A primary PK parameter that determines the maintenance dose rate required to achieve a target steady-state concentration. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution. |
| Half-Life (t½) | The time required for the drug concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state. |
| Bioavailability (%F) | The fraction of an administered oral dose that reaches systemic circulation. | A key parameter for oral drugs, indicating the extent of absorption and first-pass metabolism. |
Part 3: Bioanalytical Method and Regulatory Compliance
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. For pyrazole derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[1]
Bioanalytical Method Validation
The method for quantifying [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine in plasma must be validated according to regulatory guidelines from agencies like the FDA or EMA.[5][6] This validation process ensures the accuracy, precision, and reproducibility of the data and includes assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effects
-
Stability (freeze-thaw, bench-top, long-term)
All preclinical safety studies, including in vivo PK, must be conducted under Good Laboratory Practice (GLP) to ensure data integrity and support regulatory submissions.[15][16]
Conclusion
The comprehensive pharmacokinetic profiling of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, as outlined in this guide, provides a robust pathway for its preclinical development. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo disposition, researchers can build a holistic understanding of the compound's behavior. This data-driven approach, grounded in scientific rationale and regulatory compliance, is essential for making informed decisions, optimizing the molecule for desired therapeutic properties, and ultimately paving the way for successful clinical translation.
References
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Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
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Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?
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PharmaLegacy. In Vitro ADME Studies.
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Charles River Laboratories. In Vitro ADME Assays and Services.
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Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
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Reaction Biology. In Vivo PK/PD Study Services.
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WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
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BenchChem. Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide.
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PubMed. Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat.
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RSC Publishing. (2020, May 22). Recent progress in chemosensors based on pyrazole derivatives.
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PubMed. Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole.
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PubMed. Effects of pyrazole on nitrosodimethylamine demethylase and other microsomal xenobiotic metabolising activities.
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RSC Publishing. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
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PMC. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
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Synthesis pathway and precursors for [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
An In-depth Technical Guide to the Synthesis of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is a complex diamine built upon a 1-methyl-1H-pyrazole core. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The structural motifs present in the target molecule—a substituted pyrazole ring and a 1,2-diamine side chain—are of considerable interest in drug discovery for their potential to interact with various biological targets. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, detailing the necessary precursors, step-by-step protocols, and the chemical principles underpinning the methodology.
Overall Synthesis Strategy
The proposed synthesis of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (6 ) is a multi-step process commencing with the formation of the core pyrazole structure, followed by the sequential construction of the diamine side chain. The key steps involve the synthesis of a ketone intermediate, α-functionalization, nucleophilic substitution, and a final reductive amination. This pathway is designed for efficiency and relies on well-established chemical transformations.
Part 1: Synthesis of the Key Ketone Intermediate
The cornerstone of this synthesis is the preparation of 1-(1-methyl-1H-pyrazol-4-yl)ethanone (3 ). This intermediate can be sourced commercially or synthesized via the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole followed by a Grignard reaction, or more directly through cyclization routes.[2]
Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde (2)
A reliable method for the formylation of electron-rich heterocycles like pyrazoles is the Vilsmeier-Haack reaction.[3] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C4 position of the pyrazole ring.[4][5]
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole (1)
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (3.0 equiv.) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equiv.) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-methyl-1H-pyrazole (1 ) (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane, again maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80 °C for 4-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.[7] The product can then be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-methyl-1H-pyrazole-4-carbaldehyde (2 ).
Step 2: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone (3)
The ketone intermediate is synthesized from the aldehyde via a Grignard reaction with methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol.
Experimental Protocol: Grignard Reaction and Oxidation
-
Grignard Reaction: In a flame-dried flask under an inert atmosphere, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (2 ) (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add methylmagnesium bromide (1.2 equiv., 3.0 M solution in diethyl ether) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude secondary alcohol.
-
Oxidation: Dissolve the crude alcohol in dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 equiv.) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of silica gel, washing with dichloromethane. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to afford 1-(1-methyl-1H-pyrazol-4-yl)ethanone (3 ).
Part 2: Construction of the Diamine Side Chain
With the key ketone intermediate in hand, the subsequent steps focus on building the diamine side chain.
Step 3: α-Bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone (3)
The synthesis proceeds with the α-bromination of the ketone to introduce a leaving group for subsequent nucleophilic substitution.
Experimental Protocol: Synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (4)
-
Reaction: Dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone (3 ) (1.0 equiv.) in a suitable solvent such as chloroform or acetic acid. Add N-bromosuccinimide (NBS) (1.1 equiv.) and a catalytic amount of benzoyl peroxide.
-
Initiation: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.
-
Progression and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue is then taken up in diethyl ether and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (4 ) can be purified by recrystallization or column chromatography.
Step 4: Synthesis of 2-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethanone (5)
The bromo-ketone is then subjected to nucleophilic substitution with dimethylamine to introduce the first of the two amine functionalities.
Experimental Protocol: Nucleophilic Substitution with Dimethylamine
-
Reaction: In a sealed tube, dissolve 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (4 ) (1.0 equiv.) in a polar aprotic solvent like acetonitrile. Add a solution of dimethylamine (2.0-3.0 equiv., typically a 40% aqueous solution or a solution in THF) and a non-nucleophilic base such as potassium carbonate (1.5 equiv.).
-
Heating and Progression: Seal the tube and heat the reaction mixture to 60-70 °C for several hours. Monitor the reaction's completion by TLC.
-
Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product, 2-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethanone (5 ), can be purified by column chromatography.
Step 5: Reductive Amination to Yield [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (6)
The final step is the conversion of the ketone in intermediate 5 to a primary amine. This can be achieved through reductive amination. A common and effective method involves the formation of an oxime followed by its reduction.
Experimental Protocol: Oximation and Reduction
-
Oximation: Dissolve 2-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethanone (5 ) (1.0 equiv.) in ethanol. Add hydroxylamine hydrochloride (1.5 equiv.) and a base such as sodium acetate (2.0 equiv.). Heat the mixture to reflux for 2-4 hours. After cooling, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the crude oxime.
-
Reduction: The crude oxime is dissolved in a suitable solvent like ethanol or methanol. A reducing agent such as sodium borohydride (NaBH₄) in the presence of a nickel(II) salt, or catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, can be employed.[8] For a laboratory scale, a common method is the use of zinc dust in acetic acid. Add zinc dust (5.0 equiv.) portion-wise to a solution of the oxime in acetic acid at room temperature. Stir for several hours until the reaction is complete.
-
Final Work-up and Purification: Filter the reaction mixture to remove the zinc residues. Neutralize the filtrate with a strong base (e.g., NaOH solution) and extract the product with an appropriate organic solvent. The combined organic layers are dried, filtered, and concentrated. The final product, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (6 ), can be purified by distillation under reduced pressure or by conversion to its salt (e.g., hydrochloride) followed by recrystallization.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | 1-Methyl-1H-pyrazole (1) | 1-Methyl-1H-pyrazole-4-carbaldehyde (2) | POCl₃, DMF | 60-75 |
| 2 | Aldehyde (2) | 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (3) | CH₃MgBr, PCC | 65-80 |
| 3 | Ketone (3) | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (4) | NBS, Benzoyl Peroxide | 70-85 |
| 4 | Bromo-ketone (4) | 2-(Dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethanone (5) | Dimethylamine, K₂CO₃ | 55-70 |
| 5 | Amino-ketone (5) | [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (6) | Hydroxylamine HCl, Zn/AcOH | 50-65 |
Visualizing the Pathway
Overall Synthetic Scheme
Sources
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- 2. scbt.com [scbt.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpsionline.com [jpsionline.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Whitepaper: Molecular Weight and Physicochemical Characterization of[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
Executive Summary
In modern drug discovery, functionalized pyrazoles serve as critical pharmacophores due to their favorable hydrogen-bonding capabilities and metabolic stability. [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is a highly versatile diamine building block. This guide provides an in-depth analysis of its physicochemical properties, structural features, and the analytical methodologies required for its characterization.
By understanding the causality behind its physical behavior—specifically its ionization states and lipophilicity—researchers can better predict its pharmacokinetic profile and reactivity in synthetic workflows.
Chemical Identity & Structural Analysis
The compound features a flexible ethyl chain substituted with a primary amine, a tertiary dimethylamine, and a 1-methyl-1H-pyrazol-4-yl ring. This polybasic nature significantly dictates its behavior in aqueous environments.
-
IUPAC Name: N,N-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
-
Molecular Formula: C₈H₁₆N₄
-
Molecular Weight: 168.24 g/mol [1]
Mechanistic Insight: The presence of three distinct nitrogen environments (primary amine, tertiary amine, and pyrazole nitrogens) creates a complex protonation sequence. The aliphatic amines (primary and tertiary) will protonate at physiological pH, whereas the pyrazole ring remains largely neutral due to its lower pKa (typically ~2.5 for substituted pyrazoles). This differential basicity is crucial for designing salt forms and optimizing aqueous solubility.
Physicochemical Properties
The following table summarizes the predicted and experimentally relevant physicochemical properties of the compound, essential for formulation and assay development[1][2].
| Property | Value | Causality / Significance |
| Molecular Weight | 168.24 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable baseline permeability. |
| Molecular Formula | C₈H₁₆N₄ | High nitrogen content (33.3% by mass) increases polar surface area (PSA). |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) | Critical for target binding; potential site for metabolic conjugation. |
| Hydrogen Bond Acceptors | 4 | Enhances aqueous solubility but may restrict blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 4 | Provides conformational flexibility to adapt to receptor binding pockets. |
| Topological PSA (tPSA) | ~60-65 Ų | Optimal for intestinal absorption; borderline for CNS penetration. |
Experimental Protocols: Physicochemical Profiling
To validate the theoretical properties of[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, rigorous analytical protocols must be employed. Below are self-validating workflows for determining its pKa and partition coefficient (LogP).
Protocol A: Potentiometric Determination of pKa
Because the compound is a polyprotic base, potentiometric titration is the gold standard for resolving overlapping ionization constants.
-
Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength, mimicking physiological conditions).
-
Acidification: Lower the pH to 2.0 using 0.5 M HCl to ensure all basic centers (primary amine, tertiary amine, and pyrazole) are fully protonated.
-
Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the titration curve).
-
Data Acquisition: Record pH vs. volume of titrant.
-
Analysis: Use Bjerrum plot analysis or non-linear regression software to extract the macroscopic pKa values. Causality: The primary amine will typically exhibit a pKa ~9.0-9.5, while the dimethylamine group will show a pKa ~8.0-8.5 due to steric hindrance and solvation effects.
Protocol B: Shake-Flask Method for LogP Determination
Understanding lipophilicity is essential for predicting membrane permeability.
-
Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) with each other for 24 hours to prevent volume changes during the experiment.
-
Analyte Addition: Dissolve the compound in the buffered aqueous phase at a concentration of 1 mg/mL.
-
Partitioning: Combine equal volumes of the aqueous and octanol phases in a glass vial. Shake vigorously for 60 minutes at 25°C to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.
-
Validation: Calculate LogP = log([Concentration]octanol / [Concentration]water). Causality: Conducting this at pH 7.4 yields LogD; to find the true LogP of the neutral species, the experiment must be repeated at pH > 11 (where all amines are deprotonated).
Analytical Workflow Visualization
The following diagram illustrates the logical relationship and decision tree for the physicochemical characterization of polybasic pyrazole derivatives.
Caption: Sequential workflow for the physicochemical profiling and formulation of polybasic pyrazole derivatives.
References
Sources
An In-Depth Technical Guide to the Receptor Binding Affinity of Substituted 1-Methyl-1H-Pyrazole-4-yl Derivatives
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its structural versatility allows for interaction with a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes.[1][2] This guide focuses on derivatives of the [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine scaffold, a specific subset of pyrazole compounds. While literature on this exact structure is sparse, this document will leverage extensive research on related 1-methyl-1H-pyrazole derivatives to provide a comprehensive framework for understanding their receptor binding affinity. We will explore the critical aspects of their synthesis, the established methodologies for quantifying receptor affinity, and the nuanced structure-activity relationships (SAR) that govern their potency and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to design and evaluate novel therapeutics based on this versatile chemical core.
Part 1: The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery
The five-membered diazole ring of pyrazole is a bioisostere for various functional groups, enabling it to engage in hydrogen bonding, metal coordination, and hydrophobic interactions, which accounts for its promiscuous yet often highly specific binding to diverse protein targets.[1] Pyrazole derivatives have been successfully developed as anti-inflammatory agents (Lonazolac), anti-obesity drugs (Rimonabant), and kinase inhibitors, demonstrating their therapeutic breadth.[1][4]
The specific scaffold, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, combines the 1-methyl-pyrazole core with a flexible ethylamine side chain. This structure suggests potential interactions with receptors that recognize endogenous amines, such as neurotransmitter receptors. Indeed, related pyrazole derivatives have shown significant affinity for a range of critical CNS and peripheral targets, including:
-
Cannabinoid Receptors (CB1, CB2): As potent antagonists.[5][6]
-
Orexin Receptors (OX1R, OX2R): As selective antagonists for sleep disorders.[7]
-
Dopamine and Adrenergic Receptors: Demonstrating complex polypharmacology.[8][9]
-
Janus Kinase (JAK) family: As selective inhibitors in oncology.[10]
-
N-methyl-D-aspartate (NMDA) Receptors: Exhibiting dual agonist and antagonist activity.[11]
This wide target profile underscores the importance of understanding how subtle structural modifications to the pyrazole core and its substituents dictate receptor binding affinity and functional outcome.
Part 2: General Synthesis Strategies for Functionalized Pyrazole Derivatives
The synthesis of functionalized pyrazoles is well-established, allowing for systematic modification to explore structure-activity relationships. While a specific pathway for [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is not detailed in the available literature, a generalized and adaptable synthetic approach can be constructed from common organic chemistry reactions. A key step often involves the formylation of a pyrazole ring, for example, via the Vilsmeier-Haack reaction, to introduce a handle for further elaboration.[3]
Caption: Generalized synthetic route for pyrazole-ethylamine scaffolds.
This representative pathway illustrates a plausible method for building the target scaffold, starting from a hydrazone precursor to form the core pyrazole ring, followed by side-chain construction via a Henry reaction, reduction of the nitro group to an amine, and subsequent N-methylation.
Part 3: Core Methodologies for Quantifying Receptor Binding Affinity
The "gold standard" for measuring the affinity of a ligand for its receptor is the radioligand binding assay.[12] These assays are robust, sensitive, and provide quantitative data in the form of dissociation constants (Kd or Ki) and receptor density (Bmax).[12][13]
Key Experimental Types:
-
Saturation Binding Assays: These experiments are used to determine the affinity (Kd) of the radiolabeled ligand itself and the total number of specific binding sites (Bmax) in a given tissue or cell preparation.[12][14] This is achieved by incubating the receptor source with increasing concentrations of radioligand until saturation is reached.[13]
-
Competition Binding Assays: This is the primary method for determining the binding affinity of unlabeled test compounds, such as our pyrazole derivatives.[12] A fixed concentration of a high-affinity radioligand is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound.[14] The test compound competes with the radioligand for the binding site, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[14]
Experimental Workflow: Competition Radioligand Binding Assay
The following workflow outlines the critical steps in a typical competition assay using the scintillation proximity assay (SPA) format, which requires no physical separation of bound and free radioligand.[12]
Caption: Pharmacophore for high-affinity pyrazole-based CB1 antagonists.
-
Orexin Receptor (OX2R) Antagonists:
-
SAR studies on an N-(1H-pyrazol-4-yl)oxazole-4-carboxamide series revealed that selectivity for OX2R over OX1R could be achieved through modification of an appended aryl group. [7] * Replacing a tolyl group with a pyrimidine analog resulted in a compound with an IC50 of 34 nM for OX2R and 1567 nM for OX1R, demonstrating a significant shift towards OX2R selectivity. [7]
-
Comparative Binding Affinity Data
The following table summarizes representative affinity data for various pyrazole derivatives from the literature, illustrating the impact of structural modifications.
| Compound Class/Derivative | Target Receptor(s) | Reported Affinity (Ki or IC50) | Reference |
| 5-(p-iodophenyl)-3-(piperidinyl carboxamide)-1-(2,4-dichlorophenyl)pyrazole | Cannabinoid CB1 | Ki = 7.5 nM | [5] |
| 5-(p-chlorophenyl)-3-(piperidinyl carboxamide)-1-(2,4-dichlorophenyl)pyrazole | Cannabinoid CB1 | Ki = 22 nM | [5] |
| N-(1-(...)-1H-pyrazol-4-yl)-5-(pyrimidine)oxazole-4-carboxamide derivative | Orexin OX2R / OX1R | IC50 = 34 nM (OX2R), 1567 nM (OX1R) | [7] |
| 1-Methyl-4-(8-(1-methyl-1H-pyrazol-3-yl)-...-thiepin-10-yl)piperazine | Alpha-1B Adrenergic, Alpha-1A Adrenergic, D2 Dopamine | Ki = 0.25 nM (α1B), 0.26 nM (α1A), 1.60 nM (D2) | [9] |
| (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone derivative | Dopamine Receptors | Did not bind in vitro, suggesting a non-dopaminergic mechanism | [8] |
Conclusion and Future Directions
The 1-methyl-1H-pyrazole-4-yl scaffold and its derivatives represent a highly fruitful area for drug discovery, with demonstrated activity across a wide range of therapeutically relevant receptors. Structure-activity relationship studies consistently show that substitutions at the 1, 3, and 5 positions of the pyrazole ring, as well as modifications to appended groups, are critical determinants of binding affinity and selectivity. The methodologies for assessing this affinity, particularly competitive radioligand binding assays, are well-established and provide the quantitative data necessary to guide medicinal chemistry efforts.
While the specific compound [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is not prominent in current literature, the principles outlined in this guide provide a robust framework for its investigation. Future research should focus on synthesizing this compound and its analogues and screening them against a panel of receptors, particularly monoamine neurotransmitter receptors, given the structure's resemblance to known biogenic amines. Such studies, guided by the established SAR principles of the broader pyrazole class, will undoubtedly uncover novel pharmacological activities and pave the way for new therapeutic agents.
References
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Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Radioligand Binding Assay | Gifford Bioscience. (n.d.). Gifford Bioscience. [Link]
-
Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
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Binding Affinity. (n.d.). Malvern Panalytical. [Link]
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van der Velden, W. J. C., et al. (2023). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. RSC Medicinal Chemistry, 14(12), 2469-2485. [Link]
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Talaviya, R., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 283, 03002. [Link]
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Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor. (n.d.). ResearchGate. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (n.d.). PMC. [Link]
-
Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 16). PMC. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC. [Link]
-
(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. (n.d.). PubMed. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022, December 14). MDPI. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. [Link]
-
Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. (2025, October 20). ResearchGate. [Link]
-
Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020, May 14). PubMed. [Link]
-
Fontanilla, D., et al. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator. Science, 323(5916), 934-937. [Link]
-
Pereira, E. F., et al. (1992). Pyrazole, an alcohol dehydrogenase inhibitor, has dual effects on N-methyl-D-aspartate receptors of hippocampal pyramidal cells: agonist and noncompetitive antagonist. The Journal of Pharmacology and Experimental Therapeutics, 261(1), 331-340. [Link]
-
1-Methyl-4-(8-(1-methyl-1H-pyrazol-3-yl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine::CHEMBL1259232. (n.d.). BindingDB. [Link]
-
Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. (2017, September 15). PubMed. [Link]
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties i ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00573A [pubs.rsc.org]
- 8. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BindingDB BDBM50328481 1-Methyl-4-(8-(1-methyl-1H-pyrazol-3-yl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine::CHEMBL1259232 [bindingdb.org]
- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole, an alcohol dehydrogenase inhibitor, has dual effects on N-methyl-D-aspartate receptors of hippocampal pyramidal cells: agonist and noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Dissolution and In Vitro Delivery of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
Physicochemical Profiling & Solvent Causality
The compound [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (Estimated MW: ~168.25 g/mol ) is a highly polar, polybasic small molecule. Structurally, it features a pyrazole ring, a primary amine, and a tertiary dimethylamine group. This high nitrogen density makes the molecule highly basic and potentially hygroscopic (prone to absorbing atmospheric moisture).
For in vitro cell culture assays, Dimethyl sulfoxide (DMSO) is the gold-standard solvent. DMSO is a highly polar, aprotic solvent capable of dissolving both polar and non-polar compounds[1]. More importantly, DMSO acts as a chemical vehicle that readily penetrates hydrophobic barriers such as the plasma membrane, enhancing the intracellular delivery and bioavailability of small molecules[2][3]. Because[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine contains multiple basic sites, it will dissolve rapidly in DMSO as a free base.
The "Cell-Culture Grade" Imperative
It is a critical protocol standard to use only Cell-Culture Grade DMSO (≥99.9% purity, endotoxin-free) . Synthetic-grade DMSO often contains trace heavy metals, endotoxins, or toxic oxidation products (such as dimethyl sulfone) that can independently induce apoptosis, alter lipid metabolism, or skew gene expression profiles, thereby confounding assay results[3].
Experimental Workflow
Workflow for DMSO dissolution and cell culture application of small molecules.
Step-by-Step Methodology: Stock Solution Preparation
This protocol is designed as a self-validating system to ensure compound integrity and prevent solvent-induced cytotoxicity.
Step 1: Molarity Calculation and Weighing
-
Calculate Volume: Determine the volume of DMSO required to achieve a 10 mM to 50 mM stock solution . High-concentration stocks are preferred to minimize the final volume of DMSO introduced into the cell culture.
-
Formula:Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)] × 1000
-
-
Weighing: Due to the potential hygroscopicity of polybasic amines, weigh the compound rapidly using a calibrated analytical balance in a low-humidity environment (or a desiccated glove box).
Step 2: Dissolution Dynamics
-
Add the calculated volume of Cell-Culture Grade DMSO to the vial.
-
Vortexing: Vortex aggressively for 30–60 seconds. The kinetic energy disrupts the crystal lattice of the powder.
-
Sonication (If required): If the solution is not optically clear, place the vial in a room-temperature ultrasonic bath for 2–5 minutes. Causality: Sonication generates micro-cavitation bubbles that locally increase pressure and temperature, accelerating dissolution without thermally degrading the active molecule.
Step 3: Sterilization and Material Compatibility
-
Filter Selection: Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter .
-
Critical Causality: Do NOT use standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters. DMSO is an aggressive solvent that will dissolve cellulose-based polymers, leaching toxic plastics directly into your stock solution and ruining the assay.
-
Step 4: Aliquoting and Cryopreservation
-
Aliquot the sterile stock solution into single-use amber microcentrifuge tubes (50 µL – 100 µL per tube) to protect from light degradation.
-
Store at -20°C or -80°C .
-
Causality: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles of a single large stock vial will introduce atmospheric condensation. Because water is highly reactive, this moisture can hydrolyze the compound over time and precipitate the small molecule out of solution.
-
Cell Culture Application & Toxicity Mitigation
When introducing [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine to live cells, researchers must navigate the cytotoxic threshold of DMSO. DMSO alters the physical properties of the plasma membrane, decreasing membrane selectivity and acting as a chemical chaperone that can denature hydrophobic proteins[2].
The "Golden Rule" of Cell Culture: The final concentration of DMSO in the assay medium must never exceed 0.1% (v/v) for sensitive primary cells, and absolute maximum 0.5% for robust immortalized cell lines[3][4]. Concentrations above this threshold will inhibit cell proliferation and induce background apoptosis, invalidating the bioactivity data of your compound.
Serial Dilution Protocol (Self-Validating)
To prevent localized compound precipitation (the "solvent crash" effect) when transitioning from 100% DMSO to an aqueous medium:
-
Intermediate Dilution: Dilute the DMSO stock into pre-warmed (37°C) complete culture medium (containing serum, if applicable) in a secondary tube.
-
Vortex Immediately: Rapid mixing prevents the highly hydrophobic regions of the molecule from aggregating.
-
Visual Validation: Inspect the intermediate dilution under a microscope. The absence of micro-crystals validates that the compound remains bioavailable[5].
-
Final Transfer: Transfer the diluted medium onto the cultured cells.
Quantitative Data: Dilution Matrix
The following table summarizes the exact volumes required to achieve various assay concentrations from a 10 mM DMSO Stock , ensuring the final DMSO concentration remains strictly within safe physiological limits (≤ 0.1%).
| Desired Assay Concentration | Stock Concentration | Volume of Stock (µL) | Volume of Culture Media (µL) | Dilution Factor | Final DMSO % (v/v) | Toxicity Risk |
| 10 µM | 10 mM | 1.0 µL | 999.0 µL | 1:1,000 | 0.10% | Safe (Borderline) |
| 5 µM | 10 mM | 0.5 µL | 999.5 µL | 1:2,000 | 0.05% | Safe |
| 1 µM | 10 mM | 0.1 µL | 999.9 µL | 1:10,000 | 0.01% | Highly Safe |
| 100 nM | 10 mM | 0.01 µL | 999.99 µL | 1:100,000 | 0.001% | Highly Safe |
(Note: For volumes < 0.5 µL, it is highly recommended to perform a serial intermediate dilution to ensure pipetting accuracy).
References
- Title: Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype Source: bioRxiv URL
- Title: What effects does DMSO have on cell assays?
- Title: Inhibitors in DMSO (not for cell culture) can be used in cellular assays?
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Title: DMSO | MedChemExpress (MCE)
Sources
Application Note:[2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine in Advanced Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: [2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (CAS: 1152666-76-6)[1]
Structural Rationale & Mechanistic Profiling
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization of pharmacokinetics and target affinity. [2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine represents a highly privileged scaffold, merging a heteroaromatic core with a differentially functionalized ethylenediamine backbone.
The Causality of the Scaffold's Utility
-
The 1-Methylpyrazole Motif: Pyrazole rings are frequently deployed as bioisosteres for phenyl or pyridine rings to lower overall lipophilicity (LogP) while improving aqueous solubility. The sp2 -hybridized nitrogen atoms serve as potent hydrogen-bond acceptors, a critical interaction vector for binding within the hinge region of kinases or the allosteric pockets of GPCRs[2]. Furthermore, scalable catalytic methodologies for aminopyrazole synthesis have made these precursors highly accessible for kilogram-scale manufacturing[3].
-
Chemoselective Diamine Backbone: The molecule possesses both a primary amine ( −NH2 ) and a tertiary dimethylamine ( −N(CH3)2 ). The inherent nucleophilicity and steric differences between these two centers allow for chemoselective functionalization without the need for protecting groups . The primary amine acts as an unhindered, strong nucleophile, whereas the tertiary amine is sterically shielded and lacks an exchangeable proton, rendering it inert to electrophiles like acyl chlorides or heteroaryl halides under controlled conditions.
-
Physiological Basicity: The tertiary dimethylamine center remains protonated at physiological pH (pKa ~ 8.5–9.0), establishing a localized positive charge that can form critical salt bridges with acidic residues (e.g., aspartate, glutamate) in target protein binding sites, while simultaneously enhancing the molecule's overall thermodynamic solubility.
Synthetic Divergence & Application Areas
The structural asymmetry of this precursor allows it to be deployed across multiple distinct synthetic pathways, acting as a versatile linchpin in medicinal chemistry campaigns.
Fig 1. Divergent synthetic pathways and therapeutic applications of the pyrazole-diamine precursor.
-
Nucleophilic Aromatic Substitution (SNAr): The primary amine readily displaces halogens on electron-deficient heterocycles (e.g., 2-chloropyrimidines), generating core structures ubiquitous in targeted kinase inhibitors.
-
Amidation & Urea Formation: Reaction with acyl chlorides, isocyanates, or carboxylic acids (via HATU/EDC coupling) yields functionalized carboxamides. Such motifs are heavily utilized in the design of positive allosteric modulators (PAMs) for CNS targets[2].
-
Advanced Heterocycle Synthesis: Pyrazole-containing amines can undergo transition-metal-catalyzed cyclizations (e.g., with ZrCl4 ) to form complex fused ring systems like pyrazolo[3,4-b]pyridines, which have demonstrated high affinity for β -amyloid plaques in Alzheimer's disease diagnostics[4].
Quantitative Data: SNAr Optimization
To demonstrate the self-validating nature of the reaction conditions, we summarize the optimization of the SNAr reaction between the precursor and 2-chloropyrimidine.
Mechanistic Insight: The use of weak bases (TEA) in ethereal solvents (THF) results in poor conversion due to the low solubility of the transition state and insufficient basicity to drive the reaction. Shifting to a highly polar aprotic solvent (DMSO) stabilizes the Meisenheimer complex intermediate. Utilizing N,N -Diisopropylethylamine (DIPEA) provides optimal proton scavenging without acting as a competing nucleophile due to its bulky isopropyl groups.
| Entry | Electrophile | Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | THF | TEA | 60 | 12 | 45 |
| 2 | 2-Chloropyrimidine | DMF | K₂CO₃ | 80 | 8 | 72 |
| 3 | 2-Chloropyrimidine | DMF | DIPEA | 100 | 4 | 89 |
| 4 | 2-Chloropyrimidine | DMSO | DIPEA | 100 | 3 | 94 |
Table 1. Optimization of SNAr conditions for the primary amine functionalization.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints (LC-MS, TLC) and specific workup rationales ensure high-fidelity reproducibility.
Protocol A: Chemoselective Amidation of the Primary Amine
This protocol details the selective formation of an amide bond while leaving the tertiary dimethylamine intact.
Fig 2. Step-by-step experimental workflow for selective primary amine amidation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL).
-
Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the precursor's primary amine. Cool the mixture to 0 °C using an ice bath.
-
Electrophile Introduction: Slowly add the desired acyl chloride (1.05 mmol, 1.05 eq) dissolved in 2 mL of anhydrous DCM dropwise over 5 minutes. Rationale: Dropwise addition at 0 °C minimizes exothermic degradation and suppresses di-acylation or side reactions.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation Check: Monitor reaction progression via LC-MS. Look for the disappearance of the precursor mass ( [M+H]+=169.1 ) and the appearance of the product mass.
-
Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 . Transfer to a separatory funnel and extract the aqueous layer with DCM ( 3×15 mL). Rationale: The mildly basic aqueous wash removes unreacted acyl chloride (as the hydrolyzed carboxylic acid) and DIPEA hydrochloride salts, while keeping the product's tertiary amine deprotonated and partitioned in the organic layer.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography using a gradient of DCM to 10% Methanol in DCM (containing 1% aqueous NH4OH to prevent streaking of the basic amine on silica).
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Step-by-Step Methodology:
-
Preparation: Charge a microwave-safe vial or a sealed pressure tube with the precursor (1.0 mmol, 1.0 eq) and the heteroaryl chloride (e.g., 2-chloropyrimidine, 1.1 mmol, 1.1 eq).
-
Solvent & Base: Suspend the reagents in anhydrous DMSO (5 mL) and add DIPEA (2.5 mmol, 2.5 eq). Rationale: DMSO provides the necessary dielectric constant to stabilize the polar transition state of the SNAr mechanism.
-
Heating: Seal the vessel and heat to 100 °C using an oil bath or microwave reactor for 3 hours.
-
Validation Check: Analyze an aliquot via TLC (eluent: 9:1 DCM:MeOH). The product spot should be UV-active and stain positive with ninhydrin (indicating a secondary amine), while the primary amine precursor spot will disappear.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash extensively with brine ( 5×15 mL). Rationale: Multiple brine washes are strictly required to partition the DMSO into the aqueous layer, preventing it from co-eluting during chromatography.
-
Isolation: Dry the organic phase over MgSO4 , concentrate, and purify via reverse-phase HPLC or basic alumina chromatography if the product is highly polar.
References
-
[3] Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation | Organic Process Research & Development - ACS Publications. Available at:[Link]
-
[2] Synthesis and Pharmacological Evaluation of Heterocyclic Carboxamides: Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor with Weak Agonist Activity and Diverse Modulatory Profiles - ACS Publications. Available at:[Link]
-
[4] Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. Available at:[Link]
Sources
Application Note: Mass Spectrometry Characterization of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
Abstract
This document provides a comprehensive guide to the mass spectrometric characterization of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, a novel small molecule with potential applications in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this compound. This guide emphasizes a rationale-driven approach to method development, from sample preparation and liquid chromatography to mass spectrometry, ensuring scientific integrity and robust, reproducible results.
Introduction
[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is a synthetic compound featuring a substituted pyrazole ring and a tertiary amine functional group. The pyrazole moiety is a common scaffold in many biologically active compounds, while the tertiary amine group influences the molecule's polarity and basicity, making it amenable to analysis by electrospray ionization mass spectrometry.[1] Accurate and precise characterization of such molecules is paramount in drug discovery and development for pharmacokinetic studies, metabolite identification, and quality control.
This application note presents a detailed protocol for the characterization of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established principles of small molecule analysis, with a focus on electrospray ionization (ESI) for its suitability in ionizing polar and basic compounds.[2][3]
Chemical Properties and Expected Mass
Molecular Formula: C9H19N3
Molecular Weight: 169.27 g/mol
Structure:
For high-resolution mass spectrometry, the exact mass of the protonated molecule ([M+H]+) is crucial for confirmation of elemental composition.
| Species | Molecular Formula | Exact Mass (Da) |
| [M] | C9H19N3 | 169.1579 |
| [M+H]+ | C9H20N3+ | 170.1657 |
Experimental Workflow
The overall workflow for the characterization of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is depicted below. This process ensures a systematic approach from sample receipt to data analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Protocols
Sample and Standard Preparation
The quality of analytical data is directly dependent on the proper preparation of samples and standards.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard, if available, to ensure accuracy and precision.
Causality: The use of 0.1% formic acid in the diluent helps to pre-protonate the analyte, leading to improved ionization efficiency in the ESI source.
Liquid Chromatography
A reversed-phase chromatographic method is proposed to achieve good retention and peak shape for this polar, basic compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase. |
| Flow Rate | 0.4 mL/min | Suitable for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Adjustable based on sensitivity requirements. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to start method development. |
Protocol:
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Inject the prepared standards and samples.
-
Run the following gradient program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: 5% to 95% B
-
4.0 - 5.0 min: 95% B
-
5.0 - 5.1 min: 95% to 5% B
-
5.1 - 7.0 min: 5% B (re-equilibration)
-
Mass Spectrometry
A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended. The following parameters are provided as a starting point for a triple quadrupole instrument.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The tertiary amine is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizable for maximum ion signal. |
| Source Temp. | 150 °C | To aid in desolvation. |
| Desolvation Temp. | 400 °C | To ensure complete solvent evaporation. |
| Gas Flow | Instrument Dependent | Optimize for best sensitivity. |
| Collision Gas | Argon | Commonly used for CID. |
Protocol:
-
Full Scan (MS1): Acquire a full scan spectrum from m/z 50-300 to confirm the presence of the protonated molecule at m/z 170.17.
-
Product Ion Scan (MS2): Isolate the precursor ion (m/z 170.2) and ramp the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Multiple Reaction Monitoring (MRM): Based on the most intense and specific fragment ions from the MS2 scan, set up MRM transitions for quantification.
Fragmentation Pathway and Data Interpretation
The fragmentation of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is predicted to occur at the most labile bonds. The pyrazole ring and the ethylamine chain are likely sites for fragmentation.[4][5]
Caption: Predicted fragmentation of [M+H]+.
Interpretation:
-
Loss of Dimethylamine (m/z 125.1): Cleavage of the C-N bond connecting the dimethylamine group to the ethyl chain would result in the loss of dimethylamine (45.06 Da), yielding a fragment at m/z 125.1.
-
Pyrazole Ring Fragmentation (m/z 97.1): Cleavage of the bond between the pyrazole ring and the ethylamine side chain could produce a protonated methyl-pyrazole fragment.
-
Dimethyliminium Ion (m/z 58.1): A common fragmentation pathway for compounds containing a dimethylaminoethyl moiety is the formation of the stable dimethyliminium ion. This is often a prominent peak in the MS2 spectrum.
Method Validation
For quantitative applications, the developed LC-MS/MS method must be validated according to established guidelines. Key parameters to assess include:
-
Linearity and Range: A calibration curve should be constructed with a minimum of five non-zero standards. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value, and precision (%RSD) should be <15%.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric characterization of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can develop a robust and reliable LC-MS/MS method for both qualitative and quantitative analysis. The proposed workflow and starting conditions are designed to be a solid foundation for method development and validation in a regulated or research environment.
References
- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
- Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. Analytical Chemistry, 76(16), 4888-4893.
- Angelino, S., et al. (2001). Secondary aerosol formation from atmospheric reactions of aliphatic amines. Atmospheric Chemistry and Physics, 1(1), 19-28.
- Tilborg, W. J. M. V., & Thuijl, J. V. (1973). Mass spectrometry of pyrazole compounds—III: The effect of 4-substitution. Organic Mass Spectrometry, 7(9), 957-962.
- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1559.
- Zare, R. N., & Loo, J. A. (1990). Electrospray ionization mass spectrometry. Accounts of Chemical Research, 23(2), 36-42.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., et al. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12.
- Niessen, W. M. A. (2001). State-of-the-art in liquid chromatography-mass spectrometry.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
Application Note: Preparation, Handling, and Storage of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine Stock Solutions
Target Audience: Researchers, assay biologists, and medicinal chemists in drug development. Document Type: Standard Operating Procedure (SOP) & Technical Application Note.
Introduction and Chemical Context
The compound [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is a highly versatile, nitrogen-rich building block frequently utilized in the synthesis of advanced pharmaceutical candidates. Pyrazole-containing amines are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., ERK and CHK1 inhibitors) and protein-protein interaction modulators (e.g., Mcl-1 inhibitors)[1][2].
Because this molecule contains three distinct basic nitrogen centers—a primary amine, a tertiary dimethylamine group, and a 1-methylpyrazole ring—its physicochemical behavior in solution requires precise handling. Improper solvation or storage can lead to rapid N-oxidation, pH-dependent precipitation, or hydrolytic degradation, ultimately resulting in false negatives during high-throughput screening (HTS) campaigns. This application note details the causality-driven protocols for formulating, validating, and storing stock solutions of this compound to guarantee structural integrity and reproducible assay data.
Physicochemical Profiling & Causality in Solvent Selection
To establish a self-validating protocol, we must first analyze the mechanistic reasons behind our solvent and storage choices:
-
Solvent Causality (Why Anhydrous DMSO?): The free base form of this compound is highly polar but can suffer from limited thermodynamic solubility in unbuffered water due to the hydrophobic ethyl/dimethylamine bridging. Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for HTS master stocks because it acts as a universal aprotic solvent, disrupting intermolecular hydrogen bonding between the primary amine and the pyrazole nitrogen. While some studies suggest wet DMSO (90/10 DMSO/water) is acceptable for certain libraries[3], anhydrous DMSO is strictly required here to prevent premature hydrolysis or oxidation of the primary amine.
-
Atmospheric Causality (Why Argon Purging?): The tertiary dimethylamine group is highly susceptible to N-oxidation in the presence of dissolved oxygen and ambient light. Purging storage vials with an inert gas (Argon or Nitrogen) displaces oxygen, effectively halting oxidative degradation pathways during long-term storage at -20°C.
-
Aqueous Working Stocks (Why pH 7.4 Buffering?): When spiking the DMSO stock into aqueous media for biological assays, the final solution must be buffered (e.g., PBS at pH 7.4). The basicity of the amines means the compound will exist primarily as a polycation at physiological pH. Unbuffered water can cause localized pH spikes, leading to transient precipitation (turbidity) that skews concentration calculations[4].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; each critical step includes a quality control checkpoint to ensure the integrity of the stock solution.
Part A: Preparation of 10 mM Master Stock in DMSO
-
Reagent Equilibration: Remove the lyophilized compound (typically supplied as a hydrochloride or TFA salt) from -20°C storage. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature (20–25°C) for at least 60 minutes.
-
Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation. Water ingress into the hygroscopic salt will degrade the exact molarity of your stock.
-
-
Mass Verification: Weigh the required amount of the compound using a microbalance (e.g., 5.0 mg).
-
Solvation: Calculate the exact volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Formula:Volume (mL) = Mass (mg) / [Molecular Weight (g/mol) × Concentration (M)]
-
Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the vial.
-
-
Dissolution & Validation: Vortex the solution for 60 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 5 minutes.
-
Self-Validation Checkpoint: Visually inspect the solution against a dark background. It must be perfectly clear. For rigorous HTS validation, run a 1 µL aliquot via LC-MS to confirm purity (≥95%) and absence of N-oxide peaks before proceeding.
-
Part B: Aliquoting and Storage
-
Aliquoting: Transfer the 10 mM master stock into low-binding polypropylene microcentrifuge tubes in 50 µL or 100 µL aliquots. Avoid glass vials, as basic amines can nonspecifically bind to the silanol groups on untreated glass surfaces.
-
Inert Gas Purging: Gently blow a stream of Argon gas over the headspace of each tube for 3–5 seconds to displace ambient air.
-
Sealing and Storage: Cap tightly, seal with Parafilm, and store immediately at -20°C (for use within 6 months) or -80°C (for use >6 months).
Part C: Preparation of Aqueous Working Stocks
-
Serial Dilution: Thaw a single DMSO aliquot at room temperature. Perform any required serial dilutions in 100% DMSO first.
-
Aqueous Spiking: Add the DMSO working stock dropwise to the assay buffer (e.g., PBS pH 7.4) while vortexing.
-
Critical Rule: Ensure the final concentration of DMSO in the biological assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.
-
Data Presentation
The following tables summarize the expected solubility thresholds and stability timelines for [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, based on standard compound management metrics for pyrazole-amines.
Table 1: Physicochemical & Solubility Profile
| Property / Medium | Value / Limit | Analytical Method |
| Target Concentration (Master Stock) | 10 mM | Gravimetric / LC-MS |
| Max Solubility in Anhydrous DMSO | >50 mM | Nephelometry / Visual |
| Equilibrium Solubility (PBS, pH 7.4) | ~150 - 200 µM | Micro Shake Flask / LC-UV[4] |
| Final Assay DMSO Tolerance | ≤ 1.0% (v/v) | Cell Viability Counter-screen |
Table 2: Long-Term Stability Matrix
| Storage Condition | Solvent | Atmosphere | Integrity at 6 Months | Integrity at 24 Months |
| -80°C | Anhydrous DMSO | Argon | >99% | >98% |
| -20°C | Anhydrous DMSO | Argon | >98% | >95% |
| +4°C | Wet DMSO (10% H2O) | Ambient | ~90% | ~85%[3] |
| +25°C (Benchtop) | Aqueous Buffer (pH 7.4) | Ambient | <70% (Oxidation risk) | N/A (Degraded) |
Workflow Visualization
The following diagram illustrates the critical path for handling this compound, emphasizing the quality control and atmospheric control steps necessary to maintain scientific integrity.
Workflow for the preparation and storage of pyrazole-amine stock solutions.
References
-
Stability of Screening Compounds in Wet DMSO ResearchGate / Journal of Biomolecular Screening URL:[Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Separation Science in Drug Development, Part II: High-Throughput Characterization Chromatography Online URL:[Link]
-
Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors PubMed Central (PMC) - NIH URL:[Link]
Sources
Technical Support Center: Improving Synthesis Yield of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. We provide in-depth troubleshooting advice, field-proven insights, and detailed protocols to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields.
I. Synthetic Strategy Overview
The synthesis of the target molecule typically proceeds through a multi-step sequence, commencing with the formation of a pyrazole core, followed by functionalization and subsequent amination reactions. A common and logical pathway involves the synthesis of the key intermediate 1-(1-methyl-1H-pyrazol-4-yl)ethanone[1][2], which then undergoes reductive amination to yield the final product.
This guide will focus on troubleshooting and optimizing this synthetic route.
II. Frequently Asked Questions (FAQs)
Synthesis of the Ketone Intermediate: 1-(1-methyl-1H-pyrazol-4-yl)ethanone
Q1: My yield for the pyrazole cyclocondensation is low. What are the common pitfalls?
A1: Low yields in pyrazole synthesis often stem from suboptimal reaction conditions or side reactions. The Knorr pyrazole synthesis and related cyclocondensations are sensitive to several factors[3].
-
pH Control: The reaction is typically acid-catalyzed. However, excessively strong acidic conditions can lead to the degradation of starting materials. Conversely, if the pH is too high, the reaction may not proceed efficiently. Titrating your reaction mixture or using a buffered system can provide better control.
-
Temperature: While reflux is common, some starting materials may be thermally labile. A systematic study of reaction temperature (e.g., 60°C, 80°C, reflux) can identify the optimal balance between reaction rate and stability.
-
Choice of Hydrazine Salt: Using hydrazine hydrate versus a salt like hydrazine sulfate can affect the reaction kinetics and the final pH of the mixture.
-
Side Reactions: The formation of regioisomers is a common issue in unsymmetrical diketone condensations. Confirm the structure of your product carefully using 2D NMR techniques.
Q2: I am having trouble synthesizing or sourcing the pyrazole precursors. Are there alternative routes?
A2: Yes, pyrazole synthesis is a well-established field with numerous methodologies[3][4][5]. If your initial precursor choice is problematic, consider alternatives such as:
-
From α,β-Unsaturated Carbonyls: Reaction of α,β-unsaturated ketones or aldehydes with hydrazine derivatives.
-
1,3-Dipolar Cycloadditions: Utilizing diazo compounds and alkynes.
-
From other Heterocycles: Synthesis via rearrangement or transformation of isoxazoles or other heterocyclic systems[3].
Reductive Amination & N,N-Dimethylation
Q3: The initial reductive amination to form the primary/secondary amine is incomplete. How can I drive it to completion?
A3: Incomplete conversion is a frequent challenge in reductive amination[6][7].
-
Iminium Ion Formation: This is the rate-limiting step. Ensure your pH is mildly acidic (typically pH 4-6) to facilitate both amine nucleophilicity and carbonyl protonation.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are common choices. STAB is often more effective for less reactive ketones and is less toxic.
-
Water Scavenging: The formation of the imine/iminium ion releases water. The presence of excess water can shift the equilibrium back towards the starting materials. Using molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water can improve yields.
Q4: My final product is contaminated with the monomethylated amine. How can I improve the yield of the dimethylated product in the Eschweiler-Clarke reaction?
A4: The Eschweiler-Clarke reaction is a robust method for N-methylation, but achieving complete dimethylation requires careful control of stoichiometry and conditions[8][9].
-
Excess Reagents: A significant excess of both formaldehyde and formic acid is crucial to drive the reaction to the tertiary amine. The mechanism favors the formation of the tertiary amine, but insufficient reagents will result in a mixture of products[9].
-
Reaction Temperature & Time: The reaction is typically performed at or near the boiling point of water to ensure the decomposition of formic acid and drive the reaction forward[9]. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Alternative Methylation Strategies: If the Eschweiler-Clarke reaction consistently gives mixtures, consider alternative N-methylation procedures. For instance, using methyl iodide or dimethyl sulfate can be effective, but these reagents are more hazardous and can lead to the formation of quaternary ammonium salts[8][10]. Recent developments offer simplified versions of the Eschweiler-Clarke reaction, sometimes avoiding formic acid altogether[10][11].
Q5: What is the mechanism of the Eschweiler-Clarke reaction and why doesn't it form quaternary salts?
A5: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which subsequently decomposes to carbon dioxide[8][9]. A tertiary amine cannot form an iminium ion in this manner, which prevents the formation of a quaternary ammonium salt, a key advantage of this method[9].
Sources
- 1. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | C6H8N2O | CID 3596939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-Methyl-1H-pyrazol-4-yl)ethanone | 37687-18-6 [sigmaaldrich.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ineosopen.org [ineosopen.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine in Aqueous Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work with this compound in aqueous solutions. As your Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: My aqueous solution of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is turning yellow. What is the likely cause?
A1: A yellow discoloration often suggests oxidative degradation. The tertiary dimethylamine and the pyrazole ring system are susceptible to oxidation, which can lead to the formation of colored by-products. This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.
Q2: I'm observing a loss of potency in my stock solution over a short period. What are the primary degradation pathways I should be concerned about?
A2: The primary degradation pathways for this molecule in an aqueous environment are likely oxidation and, to a lesser extent, photodegradation. The tertiary amine can be oxidized to an N-oxide, or undergo N-dealkylation. The pyrazole ring, while generally stable, can also be susceptible to oxidative cleavage or photolytic degradation under certain conditions.[1][2][3]
Q3: What is the optimal pH range for storing aqueous solutions of this compound?
A3: Generally, amine-containing compounds are more stable at a slightly acidic to neutral pH.[4][5] In this range, the amine groups are protonated, which can reduce their susceptibility to oxidation. However, the optimal pH should be determined empirically through a systematic stability study, as other parts of the molecule may have different pH-dependent stability profiles.
Q4: Are there any common excipients I should avoid when formulating with this compound?
A4: Avoid excipients with high levels of peroxide impurities, as these can accelerate oxidative degradation.[6] Also, be cautious with excipients that contain reactive functional groups that could potentially interact with the amine or pyrazole moieties. A thorough compatibility study is always recommended.[6]
II. Troubleshooting Guides
Issue 1: Rapid Degradation Observed by HPLC Analysis
Symptom: HPLC analysis of a freshly prepared aqueous solution shows the appearance of new peaks and a corresponding decrease in the parent compound peak area over a short time (e.g., within hours to a few days).
Potential Causes & Solutions:
-
Oxidative Degradation: The presence of dissolved oxygen in the aqueous solvent is a primary driver of oxidation.
-
Incorrect pH: The pH of the solution can significantly influence the rate of degradation.[4][9]
-
Presence of Metal Ions: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions.
-
Solution: Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the formulation.[6]
-
Issue 2: Inconsistent Results in Biological Assays
Symptom: Variability in experimental results when using aqueous stock solutions prepared at different times.
Potential Causes & Solutions:
-
On-Bench Degradation: The compound may be degrading in the assay medium during the course of the experiment.
-
Solution: Prepare fresh stock solutions for each experiment. If this is not feasible, flash-freeze aliquots of a concentrated stock solution and thaw as needed. Minimize the time the compound spends in aqueous solution at room temperature.
-
-
Photodegradation: Exposure to ambient or UV light can cause degradation of the pyrazole ring and other parts of the molecule.[1][12]
-
Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of the molecule.[13][14][15][16] This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Dissolve a known concentration of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (in solution and as a solid).
-
Photodegradation: Expose to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), by a suitable analytical method, such as HPLC-UV/MS.[17]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[15][18]
Protocol 2: pH-Rate Profile Study
This study will determine the pH at which the compound is most stable in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare solutions of the compound at a fixed concentration in each buffer.
-
Stability Testing: Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.
IV. Visualization of Workflows and Pathways
Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Antioxidants: Their Role in Industrial Processes [vinatiorganics.com]
- 8. scielo.br [scielo.br]
- 9. Roles of buffers and PH adjustment in pharmacy | Filo [askfilo.com]
- 10. Pharmaceutical Buffers [chemical-sales.com]
- 11. labproinc.com [labproinc.com]
- 12. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onyxipca.com [onyxipca.com]
Troubleshooting poor solubility of[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
Technical Support Center: [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting common solubility issues encountered with [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. As Senior Application Scientists, we have structured this resource to not only offer solutions but to explain the chemical principles behind them, ensuring you can adapt and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine in aqueous buffers. Why is it poorly soluble?
Answer: The solubility of this compound is highly dependent on its chemical structure. Your molecule, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, possesses two key features that govern its solubility:
-
Aromatic Pyrazole Ring: The 1-methyl-1H-pyrazole core is a heterocyclic aromatic ring system. Aromatic systems are often hydrophobic and contribute to poor water solubility.
-
Aliphatic Amine Side Chain: The molecule has a primary amine (-NH2) and a tertiary amine (-N(CH3)2). These amine groups are basic. In neutral water (pH ~7.0), they are only partially protonated (charged). The uncharged form is less polar and thus less soluble in water.
Poor solubility in neutral aqueous solutions is expected because the hydrophobic character of the pyrazole ring dominates when the amine groups are not fully ionized.
Q2: What is the most direct and effective first step to improve the solubility of this compound?
Answer: The most effective initial strategy is pH adjustment . Since the compound contains weakly basic amine groups, its solubility is pH-dependent.[1][2][3][4] By lowering the pH of your aqueous solvent, you can significantly increase solubility.
The Underlying Principle (Henderson-Hasselbalch Equation): For a weak base, as the pH of the solution drops below its pKa, the equilibrium shifts towards the protonated (conjugated acid) form.[5] This protonated form carries a positive charge, making it a salt that is much more polar and, therefore, more soluble in polar solvents like water.[4] The solubility of a weak basic drug can increase exponentially with decreasing pH in the range between its pKa and the pH of maximum solubility.[5]
-
Recommendation: Start by preparing your solution using an acidic buffer (e.g., citrate buffer for pH 3-6 or acetate buffer for pH 4-5.5). Alternatively, you can dissolve the compound in deionized water and then slowly add a dilute acid (e.g., 0.1 M HCl) dropwise until the compound dissolves. Always check the final pH.
Q3: If pH adjustment isn't sufficient or suitable for my experiment, can I use co-solvents? Which ones are recommended?
Answer: Yes, using a co-solvent is a widely employed and effective technique.[6][7] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8] This makes the environment more favorable for dissolving less polar compounds.
How it Works: Co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" non-polar molecules, thereby increasing the solubility of hydrophobic compounds.[]
Recommended Co-solvents for Pharmaceutical Research:
| Co-Solvent | Typical Starting Concentration (v/v) | Key Characteristics |
| Ethanol | 5-20% | Biologically compatible at low concentrations, commonly used.[6] |
| Propylene Glycol (PG) | 10-30% | A common vehicle for oral and parenteral formulations.[6] |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Low toxicity, widely used in drug formulations.[6][7] |
| Dimethyl Sulfoxide (DMSO) | <10% (often <1% for cell-based assays) | Excellent solubilizing power, but can have cellular effects. Use with caution and always include a vehicle control in experiments. |
-
Expert Tip: When preparing a stock solution, dissolve the compound in the pure co-solvent first, then slowly add the aqueous buffer while vortexing to avoid precipitation. The increase in solubility from co-solvents can be dramatic, in some cases by several orders of magnitude.[8]
Q4: I've heard about salt formation. Is this a viable strategy for this compound?
Answer: Absolutely. Salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of basic drugs.[10][11] Since your compound has basic amine groups, it can readily react with an acid to form a salt. Approximately 50% of marketed small molecule drugs are administered as salts.[11]
The Mechanism: The process involves a proton transfer from an acid to the basic nitrogen atom(s) on your molecule, creating a cation. This cation then pairs with the conjugate base (anion) of the acid to form an ionic salt. Salts are crystalline solids with significantly higher aqueous solubility than their corresponding free base forms.[12]
-
Common Salt Forms: For a basic compound like this, common and effective salts are the hydrochloride (HCl), sulfate (H₂SO₄), or mesylate (methanesulfonic acid) salts. The hydrochloride salt is often the first choice to explore.
-
When to Use: This strategy is typically employed during the drug development process to create a stable, solid form of the active pharmaceutical ingredient (API) with improved properties for formulation.[13]
Q5: My application is sensitive to pH changes and organic solvents. Are there any advanced techniques I can explore?
Answer: Yes, for applications requiring formulations with high biocompatibility, you can explore the use of excipients to enhance solubility. These are pharmacologically inactive substances added to a formulation to aid the manufacturing process or improve stability and bioavailability.[14]
Key Excipient-Based Strategies:
-
Surfactants: Surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Your compound can be encapsulated within the hydrophobic core, effectively solubilizing it in the bulk aqueous phase.[15]
-
Examples: Polysorbate 80 (Tween 80), Polysorbate 20.[15]
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes by trapping the hydrophobic part of your molecule (the pyrazole ring) within their cavity, thereby increasing its apparent water solubility.[14][15]
-
Polymeric Excipients: Certain polymers are designed to create amorphous solid dispersions (ASDs) or polymeric micelles.[16][17] These advanced techniques can enhance solubility by preventing the drug from crystallizing and keeping it in a higher-energy, more soluble amorphous state.[17]
Experimental Protocols & Methodologies
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation: Weigh 1-5 mg of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine into a clean glass vial.
-
Initial Solvent Addition: Add a small volume of deionized water (e.g., 500 µL) to create a suspension.
-
Titration: While stirring or vortexing, add 0.1 M HCl dropwise (e.g., 2-5 µL at a time).
-
Observation: Continue adding acid until the solid material completely dissolves and the solution becomes clear.
-
Final Volume & pH: Add deionized water or a suitable buffer to reach the desired final concentration. Measure and record the final pH of the solution. This pH is the minimum required for solubilization at this concentration.
-
Control: Ensure the final pH is compatible with your experimental system.
Protocol 2: Co-Solvent Screening Workflow
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50-100 mM).
-
Solvent System Preparation: In separate tubes, prepare a series of aqueous buffers containing different co-solvents (Ethanol, PG, PEG 400) at various concentrations (e.g., 5%, 10%, 20%, 50% v/v).
-
Dilution: Add a small aliquot of the DMSO stock solution to each co-solvent system to achieve the desired final concentration.
-
Solubility Assessment: Vortex each tube vigorously for 1-2 minutes.
-
Equilibration & Observation: Allow the solutions to stand at room temperature for at least one hour. Visually inspect for any signs of precipitation. For a more quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.
-
Selection: The optimal co-solvent system is the one that uses the lowest percentage of organic solvent while keeping the compound fully dissolved.
Visualizations: Diagrams and Workflows
Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting solubility issues with your compound.
Caption: A step-by-step workflow for addressing poor solubility.
Effect of pH on Ionization and Solubility
This diagram illustrates how lowering the pH increases the solubility of the compound by protonating its basic amine groups.
Caption: Ionization state and its effect on compound solubility at different pH levels.
References
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Omwoyo, W. N., Ogutu, B., & Oloo, F. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. Retrieved from [Link]
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Siepe, S., Lueckel, B., & Kramer, J. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy, 34(12), 1355-1363. Retrieved from [Link]
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Al-Hamidi, H., Al-Harthi, S., & El-Sayed, M. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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Siepe, S., Lueckel, B., & Kramer, J. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy, 34(12), 1355-1363. Retrieved from [Link]
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Chavan, R. B., & Rathi, P. B. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(2), 107-114. Retrieved from [Link]
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Al-Ghaban, D. A., & Al-Ani, M. J. (2017). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 18(6), 2168-2176. Retrieved from [Link]
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Kim, J. S., & Cho, Y. S. (2017). Fundamentals of solubility enhancement techniques: what do we need to consider?. Journal of Pharmaceutical Investigation, 47(1), 1-10. Retrieved from [Link]
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Slideshare. (2021, February 21). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]
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Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link]
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Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]
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RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]
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Optimizing chromatographic separation conditions for[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for the chromatographic separation of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices to ensure robust and reproducible results.
Introduction: Understanding the Analyte
[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is a chiral molecule featuring multiple basic nitrogen centers, including a primary and a tertiary amine. These structural characteristics present two primary challenges in its chromatographic analysis:
-
Peak Tailing: As a basic compound, it is prone to strong, undesirable interactions with residual silanol groups on standard silica-based stationary phases, leading to asymmetrical peak shapes.[1][2]
-
Enantiomeric Separation: The presence of a chiral center necessitates the use of specialized chiral stationary phases (CSPs) to separate its enantiomers, which is often a critical step in pharmaceutical development.[3][4]
This guide provides structured solutions to address these and other potential issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs) & Method Development
Q1: What are the recommended starting conditions for achiral (reversed-phase) analysis of this compound?
For initial purity analysis and quantification, a reversed-phase HPLC method is typically the first choice. Given the basic nature of the analyte, controlling secondary interactions with the stationary phase is paramount.
Core Insight: The primary goal is to minimize interactions between the protonated amine groups of the analyte and any ionized silanol groups on the silica surface of the column.[2] This is most effectively achieved by controlling the mobile phase pH.
Table 1: Recommended Starting Conditions for Achiral RP-HPLC
| Parameter | Recommendation | Rationale & Expert Notes |
| Column | High-purity, end-capped C18 or C8 (e.g., Luna™ Omega, Kinetex™ Core-Shell) | Modern, Type B (ultra-pure) silica columns have a lower concentration of acidic silanol groups, significantly reducing the potential for peak tailing.[1][5] End-capping further blocks these residual silanols.[2][6] |
| Mobile Phase A | 10-20 mM Potassium Phosphate in Water, pH adjusted to 2.5 with Phosphoric Acid | Operating at a low pH protonates the silanol groups, neutralizing their negative charge and thus preventing strong ionic interactions with the positively charged analyte.[2][5] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower viscosity. However, ensure buffer solubility, especially at high organic percentages, to prevent precipitation.[5] |
| Gradient | 5% to 95% B over 10-15 minutes | A generic gradient is a good starting point to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. Adjust for different column dimensions. |
| Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce retention time, but monitor analyte stability. |
| Detection | UV at ~210-220 nm or Mass Spectrometry (MS) | The pyrazole ring provides UV absorbance. For higher sensitivity and specificity, Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for this ionizable compound.[7] |
Q2: My goal is to separate the enantiomers. Where do I begin?
Chiral separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly successful for a wide range of compounds, including pyrazole derivatives.[3][4][8]
Core Insight: Enantioselective separation on polysaccharide CSPs relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. These interactions (hydrogen bonding, dipole-dipole, π-π interactions) are highly sensitive to the mobile phase composition.[8]
Experimental Protocol: Chiral Method Screening
Objective: To identify a suitable CSP and mobile phase system for the enantioseparation of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine.
Materials:
-
Lux Cellulose-2 and Lux Amylose-2 columns (or equivalent cellulose and amylose-based CSPs).[3]
-
HPLC-grade n-hexane, ethanol, methanol, and acetonitrile.
Procedure:
-
Column Installation: Install the first screening column (e.g., Lux Cellulose-2).
-
System Equilibration: Equilibrate the column with the initial mobile phase for at least 20 column volumes.
-
Screening Runs: Inject the racemic standard under the conditions outlined in the table below. It is crucial to test different elution modes as they promote different interaction mechanisms.
-
Column Switching: After completing the screen on the first column, switch to the second column (e.g., Lux Amylose-2) and repeat the screening runs.
Table 2: Chiral Screening Conditions
| Elution Mode | Mobile Phase System | Rationale |
| Normal Phase | n-Hexane / Ethanol (e.g., 90:10, 80:20 v/v) | Often provides the highest selectivity for polysaccharide CSPs. The alcohol modifier competes with the analyte for polar interaction sites on the CSP.[9] |
| Polar Organic | 100% Acetonitrile or 100% Methanol | Known for providing sharp peaks and shorter analysis times.[3][4] The competition mechanism differs between aprotic (acetonitrile) and protic (methanol) solvents, potentially leading to inverted elution orders or different selectivities.[4] |
Data Analysis: Evaluate the chromatograms for resolution (Rs). A baseline resolution (Rs ≥ 1.5) is desired. The system that provides the best resolution can then be further optimized by fine-tuning the mobile phase composition and temperature.
Troubleshooting Guide
Problem 1: Severe Peak Tailing in Reversed-Phase Analysis
Question: I'm using a standard C18 column and my peak for [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is tailing badly (Asymmetry > 2.0). What's causing this and how can I fix it?
Answer: Severe peak tailing for this analyte is a classic symptom of secondary interactions between its basic amine functional groups and acidic residual silanols on the stationary phase surface.[2][10] At mid-range pH, your analyte is protonated (positively charged) and the silanols are deprotonated (negatively charged), leading to a strong, unwanted ion-exchange mechanism that broadens the peak.
Below is a systematic workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Lower Mobile Phase pH: The most effective first step is to reduce the mobile phase pH to ≤ 2.5.[1] This ensures the silanol groups are fully protonated and non-ionic, eliminating the primary cause of the tailing. Use a buffer like phosphate or formate to maintain a stable pH.
-
Use a High-Purity, End-Capped Column: If tailing persists, your column chemistry is likely the issue. Older columns (Type A silica) have high metal content and many active silanols. Switching to a column made with high-purity, fully end-capped silica is critical for analyzing basic compounds.[2][6]
-
Add a Competing Base (Use with Caution): As a third option, adding a "silanol suppressor" like triethylamine (TEA) to the mobile phase can help.[5] The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, this approach can shorten column lifetime by accelerating stationary phase hydrolysis.[5]
-
Consider High pH Chromatography: An alternative strategy is to work at high pH (e.g., pH 10-11) using a pH-stable column (e.g., hybrid silica). At high pH, the analyte's amine groups are deprotonated and neutral, while the silanols are charged. This eliminates the strong ion-exchange interaction, though retention may increase significantly.[6][11]
Problem 2: No Enantiomeric Separation (Single Peak in Chiral Analysis)
Question: I've screened my compound on both cellulose and amylose-based CSPs with n-hexane/ethanol, but I only see a single, sharp peak. Does this mean the columns aren't working?
Answer: Not necessarily. A single peak during chiral screening is a common outcome and points to the need for a systematic optimization of the separation conditions. The lack of separation indicates that under the current conditions, the transient diastereomeric complexes required for chiral recognition are not forming or their energy difference is insufficient.
Core Insight: Chiral recognition is a delicate balance of intermolecular forces. The mobile phase, particularly the alcohol modifier (the "competitor"), plays a dominant role in mediating the interaction between the analyte and the CSP.[9][12]
Caption: Decision tree for optimizing chiral separation.
Optimization Strategies:
-
Change the Mobile Phase Composition:
-
In Normal Phase: If using ethanol, try switching to isopropanol (IPA) or vice-versa. Different alcohols have different strengths as competitors, which can dramatically alter selectivity.[9] Also, systematically decrease the percentage of the alcohol modifier. Lowering the competitor concentration often increases retention and improves resolution.
-
In Polar Organic Mode: If you used methanol, try 100% acetonitrile. The difference between a protic solvent (methanol) and an aprotic one (acetonitrile) can be profound for chiral recognition, sometimes even inverting the elution order.[4]
-
-
Use Mobile Phase Additives: Since your compound has basic amine groups, adding a small amount (0.1%) of a basic additive like diethylamine (DEA) in normal phase, or an acidic additive like trifluoroacetic acid (TFA) in polar organic mode, can improve peak shape and sometimes induce or enhance chiral recognition by controlling the analyte's ionization state.
-
Vary the Temperature: Temperature affects the thermodynamics of the chiral recognition process. Test lower (e.g., 10°C) and higher (e.g., 40°C) temperatures. Lower temperatures often increase resolution, albeit with longer run times and higher backpressure.
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]
-
Interactions between pyrazole derived enantiomers and Chiralcel OJ. Queen's University Belfast Research Portal. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library. [Link]
-
GC Troubleshooting Guide. Phenomenex. [Link]
-
How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Why it matters and how to get good peak shape. Agilent. [Link]
-
HPLC Troubleshooting Guide. Sepax Technologies. [Link]
-
GC Troubleshooting. Stepbio. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
Troubleshooting LC, basics. Chromedia. [Link]
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- 8. researchgate.net [researchgate.net]
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- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Technical Support Center: Crystallization of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
Welcome to the technical support center for the crystallization of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, focusing on the critical aspect of impurity reduction. Crystallization is a pivotal purification step in the manufacturing of active pharmaceutical ingredients (APIs), directly impacting the final product's purity, stability, and efficacy.[1][2][] This guide provides in-depth, experience-based solutions to common challenges encountered during the crystallization of this specific pyrazole derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, providing potential causes and actionable solutions.
Issue 1: High Levels of Process-Related Impurities in the Final Crystalline Product
Symptoms:
-
Chromatographic analysis (e.g., HPLC, GC) of the isolated crystals shows significant peaks corresponding to known starting materials, intermediates, or byproducts.[][5][6]
-
The final product fails to meet the required purity specifications, which for many APIs, mandates that unidentified impurities be below 0.1%.[7]
Probable Causes:
-
Incomplete Reaction or Side Reactions: The synthesis of pyrazole derivatives can sometimes result in unreacted starting materials or the formation of regioisomers and other byproducts.[8] For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to isomeric pyrazole products.[8]
-
Poor Impurity Rejection During Crystal Growth: Rapid crystallization can trap impurity-rich mother liquor within the crystal lattice, a phenomenon known as inclusion.[7][9] The kinetics of crystal growth play a significant role in crystal purity.[10]
-
Ineffective Washing: Residual mother liquor clinging to the crystal surface after filtration can be a major source of impurities if not washed away effectively.[11]
Step-by-Step Remediation Protocol:
-
Optimize Reaction Conditions:
-
Stoichiometry and Reaction Time: Re-evaluate the stoichiometry of reactants. A slight excess of one reactant may drive the reaction to completion.[8] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion.
-
Temperature Control: Adjust the reaction temperature to minimize the formation of thermally induced byproducts.
-
-
Solvent Selection for Enhanced Impurity Purging:
-
The choice of solvent is critical as it influences solubility, nucleation, and growth kinetics, all of which affect impurity rejection.[12][13]
-
Protocol: Conduct a solvent screening study to identify a solvent or solvent system that maximizes the solubility of the impurities while having a moderate solubility for the desired compound at elevated temperatures and low solubility at room temperature.[10] This differential solubility is key to effective purification.
-
-
Controlled Cooling Crystallization:
-
Rationale: A slower cooling rate provides more time for impurities to diffuse away from the growing crystal surface, resulting in a purer crystal.[14][15] Rapid cooling increases the number of nucleation sites and the likelihood of impurity incorporation.[14][16][17]
-
Protocol:
-
Dissolve the crude product in the selected solvent at an elevated temperature to achieve a saturated or slightly undersaturated solution.
-
Implement a slow, linear cooling profile (e.g., 5-10 °C/hour).
-
Monitor crystal formation and growth.
-
-
-
Seeding Strategy:
-
Rationale: Introducing seed crystals of the desired polymorph at the right time can control nucleation and promote the growth of high-quality crystals.[18][19]
-
Protocol:
-
Cool the saturated solution to a temperature where it is slightly supersaturated.
-
Add a small amount (0.1-1.0% by weight) of high-purity seed crystals of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine.
-
Continue with the slow cooling profile.
-
-
-
Effective Washing and Drying:
-
Rationale: A well-designed washing procedure is crucial to remove any remaining impurity-rich mother liquor.[11]
-
Protocol:
-
After filtration, wash the filter cake with a small amount of cold, fresh solvent.
-
Perform multiple small-volume washes rather than a single large-volume wash for better efficiency.
-
Dry the crystals under appropriate conditions (e.g., vacuum oven at a controlled temperature) to remove residual solvent.
-
-
Issue 2: Presence of Colored Impurities in the Crystalline Product
Symptoms:
-
The isolated crystals have a noticeable yellow or reddish tint.
-
UV-Vis spectroscopy indicates the presence of chromophoric impurities.[]
Probable Causes:
-
Oxidation: Reaction intermediates or the final product may be susceptible to oxidation, leading to colored byproducts.[8]
-
Side Reactions of Hydrazine: Hydrazine starting materials can undergo side reactions that produce colored impurities.[8]
Troubleshooting Steps:
-
Charcoal Treatment:
-
Rationale: Activated charcoal can effectively adsorb colored impurities from the solution before crystallization.[8]
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated charcoal (e.g., 1-5% w/w) to the solution.
-
Stir the mixture for a short period (e.g., 15-30 minutes) at a slightly elevated temperature.
-
Filter the hot solution to remove the charcoal before proceeding with crystallization.
-
-
-
Inert Atmosphere:
-
Rationale: Conducting the reaction and crystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Protocol: Purge the reaction vessel with an inert gas before adding reagents and maintain a positive pressure of the inert gas throughout the process.
-
Issue 3: Formation of Agglomerates and Inconsistent Particle Size
Symptoms:
-
Microscopic examination reveals that the crystals are clumped together (agglomerated).[9]
-
The particle size distribution is broad, which can affect downstream processing like filtration and drying.[1][18]
Probable Causes:
-
High Supersaturation: Rapidly generating a high level of supersaturation can lead to excessive nucleation and the formation of fine particles that are prone to agglomeration.[][7]
-
Inadequate Agitation: Poor mixing can result in localized zones of high supersaturation, promoting agglomeration.[20] Conversely, excessive agitation can cause crystal breakage and secondary nucleation.[20]
Optimization Strategies:
-
Control of Supersaturation:
-
Employ a slower cooling rate or a slower addition of anti-solvent to maintain a lower level of supersaturation throughout the crystallization process.[18]
-
-
Optimized Agitation:
-
Experiment with different agitation rates to find a balance that ensures good mixing without causing significant crystal damage. The optimal agitation rate will depend on the vessel geometry and scale.
-
-
Temperature Cycling:
-
In some cases, temperature cycling (alternating between small heating and cooling steps) can help to break up agglomerates and promote the growth of larger, more uniform crystals.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of impurity incorporation during crystallization?
A1: Impurities can be incorporated into a crystalline product through several mechanisms[7][9]:
-
Agglomeration: Impurity-rich mother liquor can be trapped between individual crystals that have stuck together.[9]
-
Surface Deposition: Impurities can adsorb or crystallize on the surface of the desired product crystals.[11]
-
Inclusions: Pockets of mother liquor can become entrapped within a growing crystal, especially during rapid growth.[7]
-
Solid Solution Formation: Impurity molecules with a similar size and shape to the host molecule can be incorporated directly into the crystal lattice.
Q2: How can I identify the specific impurities present in my product?
A2: A combination of chromatographic and spectroscopic techniques is essential for impurity identification[][8]:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.[][5][6]
-
Spectroscopy: Mass Spectrometry (MS) provides information about the molecular weight of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy helps in elucidating their structure.[][5][8] Infrared (IR) spectroscopy can identify functional groups.[]
Q3: Can the choice of solvent affect the polymorphic form of the final product?
A3: Yes, the solvent system can have a significant impact on which polymorphic form crystallizes.[2][10] Different polymorphs can exhibit different solubilities, stabilities, and bioavailabilities, making polymorph control a critical aspect of drug development.[1][2][18] It is crucial to characterize the solid form of your product (e.g., using X-ray diffraction or differential scanning calorimetry) to ensure you are consistently producing the desired polymorph.[][21]
Q4: What is the role of seeding in controlling crystal quality?
A4: Seeding is a powerful technique for controlling the crystallization process.[18] By introducing a small amount of high-purity crystals of the desired polymorph, you can:
-
Control Nucleation: Seeding provides a template for crystal growth, bypassing the often-unpredictable primary nucleation step.[18]
-
Ensure Polymorphic Purity: Seeding with the desired polymorph helps to ensure that the final product is in the correct crystal form.[2]
-
Improve Particle Size Distribution: Seeding can lead to a more uniform particle size distribution.[19]
Q5: Are there any specific safety considerations when working with pyrazole synthesis and crystallization?
A5: Yes. Hydrazine and its derivatives, which are often used in pyrazole synthesis, are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[8] Additionally, care should be taken when working with flammable organic solvents. Always consult the Safety Data Sheet (SDS) for all chemicals used in the process.
Visualizations
Impurity Reduction Workflow
Caption: A workflow for troubleshooting and reducing impurities.
Mechanisms of Impurity Incorporation
Caption: Common pathways for impurity incorporation.
Quantitative Data Summary
| Parameter | Effect on Purity | Recommendation |
| Cooling Rate | Slower rates generally lead to higher purity.[14][15][16][17] | Start with a cooling rate of 5-10 °C/hour and optimize based on experimental results. |
| Solvent Choice | High impurity solubility relative to the main compound improves purification.[10] | Screen a variety of solvents with different polarities and functional groups. |
| Seeding Load | Typically 0.1-1.0% (w/w) is effective. | Optimize the seed load to control nucleation without introducing significant impurities from the seed material itself. |
| Washing Volume | Multiple small washes are more effective than one large wash. | Use 2-3 washes with a volume sufficient to cover the filter cake. |
References
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.).
- Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. (2020, July 6).
- Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
- Impurity Profiling in APIs - BOC Sciences. (2025, September 12).
- Crystallization Challenges in Pharmaceutical Products - Zhanghua Dryer. (2025, October 12).
- Crystallisation in pharmaceutical processes | BIA. (n.d.).
- How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16).
- Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd. (n.d.).
- The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. (n.d.).
- Effect of cooling rate on the purity and yield of the coarse crystal.... | Download Scientific Diagram - ResearchGate. (n.d.).
- Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol - PMC. (2024, February 21).
- Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025, April 11).
- Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. (2022, July 22).
- The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press. (2019, June 14).
- Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 10).
- Process Parameters in the Purification of Curcumin by Cooling Crystallization. (2016, August 10).
- Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - ResearchGate. (2026, March 9).
- Quantitative Impurity Rejection Analysis for Crystallization | Organic Process Research & Development - ACS Publications. (2018, May 28).
- Crystallization of APIs: Methods and Challenges - BOC Sciences. (2025, September 12).
- Troubleshooting Crystallization Challenges in Industrial Settings - Zhanghua Dryer. (2024, December 13).
- Advances in Quantitative Analytical Methods for Solid Drugs - MDPI. (2024, December 30).
- Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview - ResearchGate. (n.d.).
- API Crystallization. (n.d.).
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[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine vs other pyrazole derivatives in drug discovery
Comparative Guide:[2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine vs. Traditional Pyrazole Scaffolds in Drug Discovery
Executive Summary
The pyrazole nucleus is a universally recognized "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Asciminib)[1]. However, as drug discovery pivots toward complex, protein-protein interaction (PPI) targets like the Stimulator of Interferon Genes (STING), traditional flat, aromatic pyrazoles often suffer from pharmacokinetic (PK) liabilities and poor solubility[2].
Enter [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (hereafter referred to as 1-Me-Py-Diamine ). This highly specialized, sp3-enriched building block is emerging as a critical fragment for synthesizing next-generation STING antagonists and novel kinase inhibitors[3]. By comparing 1-Me-Py-Diamine derivatives against traditional pyrazole scaffolds, this guide provides researchers with actionable, data-backed insights into structural optimization, target engagement, and experimental validation.
Structural & Mechanistic Comparison
Traditional Aryl-Pyrazoles (e.g., Celecoxib, HSD1077)
Traditional pyrazoles rely on the unsubstituted pyrazole NH to act as a strong hydrogen-bond donor. For instance, in early STING antagonists like HSD1077, the unsubstituted pyrazole establishes a critical hydrogen bond with Ser162 deep within the ligand-binding domain[4][5].
-
The Limitation: Unsubstituted pyrazoles are highly susceptible to metabolic inactivation (e.g., N-glucuronidation or CYP-mediated oxidation). Attempts to simply methylate these classic scaffolds often result in a complete loss of target binding due to steric clashes[2].
The 1-Me-Py-Diamine Advantage
1-Me-Py-Diamine circumvents these limitations through a dual-action structural design[3]:
-
N-Methylation of the Pyrazole Core: Pre-blocking the pyrazole nitrogen prevents metabolic degradation, significantly extending the compound's half-life (t1/2) in human liver microsomes (HLMs).
-
Aliphatic Diamine Linker (High Fsp3): The [2-amino-1-(...)ethyl]dimethylamine side chain introduces three-dimensional (sp3) character. This "escape from flatland" drastically improves aqueous solubility. Furthermore, the terminal dimethylamine acts as a basic anchor, forming novel salt bridges with acidic residues at the target interface (e.g., STING polymer interfaces), compensating for the loss of the traditional NH hydrogen bond.
Quantitative Performance Metrics
The following table summarizes the pharmacological profiling of 1-Me-Py-Diamine-derived STING antagonists compared to traditional pyrazole drugs.
Table 1: Comparative Profiling of Pyrazole Derivatives
| Scaffold / Compound Class | Primary Target | in vitro Potency (IC50) | Aqueous Solubility | Metabolic Stability (HLM t1/2) | Key Structural Feature |
| 1-Me-Py-Diamine Derivatives | STING (Antagonist) | 10 – 28 nM | >150 µg/mL | >60 min | sp3-rich diamine improves solubility; N-methyl prevents oxidation. |
| Unsubstituted Pyrazoles | STING (Antagonist) | 20 nM | <10 µg/mL | <20 min | Strong H-bond donor, but suffers from rapid metabolic clearance. |
| Celecoxib | COX-2 (Inhibitor) | 40 nM | <5 µg/mL | >120 min | Highly lipophilic; excellent tissue penetration but poor solubility. |
| Asciminib | BCR-ABL1 (Kinase) | 1 – 2 nM | 15 µg/mL | >60 min | Allosteric pyrazole acts as a hinge-binding mimic. |
Data synthesized from recent STING antagonist SAR studies and patent literature[2][3].
Self-Validating Experimental Workflows
To accurately evaluate the efficacy of 1-Me-Py-Diamine derivatives, protocols must be designed to rule out false positives (e.g., apparent antagonism caused by cytotoxicity).
Protocol A: Thermal Shift Assay (TSA) for Target Engagement
Causality: Phenotypic cellular readouts cannot confirm direct binding. We utilize TSA because when a 1-Me-Py-Diamine derivative binds the STING ligand-binding domain, it thermodynamically stabilizes the protein fold, increasing its melting temperature (Tm)[6]. Self-Validating System:
-
Preparation: Incubate 10 µM recombinant human STING protein with 5X SYPRO Orange dye in HEPES buffer.
-
Compound Addition: Add 20 µM of the 1-Me-Py-Diamine derivative.
-
Internal Controls (Critical): Run a vehicle (DMSO) control to establish baseline Tm. Run 2'3'-cGAMP as a positive control. Validation Check: If the 2'3'-cGAMP control fails to produce a ΔTm of ~+15°C, the protein batch is misfolded or degraded, and the plate must be discarded[6].
-
Execution: Ramp temperature from 25°C to 95°C at 0.05°C/s using a qPCR machine. Calculate the derivative of the melt curve to find ΔTm.
Protocol B: Multiplexed THP-1 Dual Reporter Assay
Causality: To assess cellular permeability and functional antagonism, we use THP-1 monocytes because they natively express the complete cGAS-STING machinery and are engineered with an IRF-inducible Lucia luciferase reporter[2][4]. Self-Validating System:
-
Seeding: Seed THP-1 Dual cells at 1x10^5 cells/well in a 96-well plate.
-
Pre-treatment: Incubate cells with serial dilutions of the 1-Me-Py-Diamine derivative (1 nM to 10 µM) for 1 hour. Causality: Pre-incubation ensures the inhibitor occupies the STING pocket prior to ligand stimulation.
-
Stimulation: Add 10 µg/mL of 2'3'-cGAMP via lipofection to activate the pathway. Incubate for 24 hours.
-
Multiplexed Readout:
-
Step 4a (Efficacy): Transfer 20 µL of supernatant to a white plate, add QUANTI-Luc, and measure luminescence (Type I IFN response).
-
Step 4b (Viability): Add CellTiter-Glo to the remaining cells to measure ATP levels. Validation Check: A true STING antagonist will show a dose-dependent drop in luminescence while maintaining >95% ATP levels. If ATP drops concurrently, the compound is cytotoxic, not a specific antagonist[7].
-
Pathway Visualization
The following diagram illustrates the specific intervention point of 1-Me-Py-Diamine derivatives within the innate immune signaling cascade.
Mechanism of STING antagonism by 1-Me-Py-Diamine derivatives in the cGAS-STING signaling pathway.
References
- Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry / NIH URL
- Title: WO2024089155A1 - Heterocyclic compounds as sting antagonists Source: Google Patents URL
- Title: STING antagonists, synthesized via Povarov–Doebner type multicomponent reaction Source: NIH / PMC URL
- Title: Orally bioavailable STING antagonist synthesized via multi-component Povarov–Doebner type reaction Source: RSC Publishing URL
- Title: The Many Ways to Deal with STING Source: MDPI URL
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable STING antagonist synthesized via multi-component Povarov–Doebner type reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03228D [pubs.rsc.org]
- 3. WO2024089155A1 - Heterocyclic compounds as sting antagonists - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Orally bioavailable STING antagonist synthesized via multi-component Povarov-Doebner type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating LC-MS/MS Quantification Methods for [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
For researchers, scientists, and drug development professionals, the journey of a new chemical entity (NCE) from discovery to clinical application is paved with rigorous analytical challenges. A critical milestone in this process is the development and validation of a robust method to quantify the NCE in biological matrices. This guide provides an in-depth comparison of strategies for validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the novel compound, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine.
This molecule, a small polar amine with a pyrazole moiety, presents specific analytical considerations. Its polarity may challenge retention on traditional reversed-phase columns, and its basic nature requires careful pH control of the mobile phase. This guide will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in authoritative regulatory guidelines.
Foundational Strategy: Method Development & Optimization
Before validation can begin, a reliable method must be established. The objective of method development is to define the design and operating conditions to ensure the method is suitable for its intended purpose.[1] The unique structure of our target analyte dictates a focused approach.
Mass Spectrometry and Internal Standard Selection
The first step is to optimize the mass spectrometer's response for the analyte. This involves infusing a standard solution to determine the optimal precursor ion and, after fragmentation, the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).
The Internal Standard (IS) is Critical: The IS is essential for correcting for variability during sample preparation and analysis.[2][3] There are two primary types of internal standards: Stable Isotope-Labeled (SIL) and structural analogs.[3][4]
-
Stable Isotope-Labeled (SIL) IS: This is the gold standard. A SIL-IS, where several hydrogen atoms are replaced with deuterium or carbon-12 with carbon-13, is chemically and physically almost identical to the analyte.[3] This ensures it behaves similarly during extraction and ionization, providing the most accurate correction for potential matrix effects.[3] For our analyte, an ideal IS would be [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine-d6, with deuterium labels on the dimethylamine group.
-
Structural Analog IS: If a SIL-IS is unavailable, a structurally similar compound that is not present in the study samples can be used.[4] It should have similar chromatographic behavior and extraction recovery. However, it may not perfectly mimic the analyte's ionization behavior, which can be a drawback.
Chromatographic Strategy: Reversed-Phase vs. HILIC
The polar nature of our analyte makes chromatographic retention a key challenge.[5]
-
Reversed-Phase (RP) Chromatography: Standard C18 columns may provide insufficient retention for polar compounds, causing them to elute near the solvent front where ion suppression from matrix components is often most severe.[6] Using ion-pairing reagents can improve retention but can also contaminate the MS system and cause signal suppression.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for polar compounds.[8][9] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, which promotes retention of polar analytes.[6][10] This approach often leads to better sensitivity due to more efficient desolvation in the high-organic mobile phase and by moving the analyte's retention time away from the early-eluting, interfering matrix components.[6]
Recommendation: For [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, initial method development should explore both a modern polar-endcapped reversed-phase column and a HILIC column to determine which provides superior retention, peak shape, and sensitivity.
Sample Preparation: A Comparative Approach
The goal of sample preparation is to isolate the analyte from matrix interferences like proteins and phospholipids, which are a major cause of ion suppression.[11][12][13] We will compare three common techniques.[14][15]
-
Protein Precipitation (PPT): The simplest and fastest method.[12][15] An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. While effective at removing proteins, it does not remove other interferences like phospholipids, which can lead to significant matrix effects.[12][14]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT but is more labor-intensive and requires careful solvent selection.
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for removing interferences.[11][13] SPE uses a solid sorbent to retain the analyte while matrix components are washed away. By choosing a sorbent with appropriate chemistry (e.g., mixed-mode cation exchange, which combines reversed-phase and ion-exchange mechanisms), a very clean extract can be obtained.[11]
The following sections on validation will use data from these three preparation methods to illustrate their impact on method performance.
The Pillars of Validation: A Parameter-by-Parameter Guide
Full bioanalytical method validation is essential to ensure the reliability of the analytical results.[1][16] The validation process must demonstrate that the method is suitable for its intended purpose, adhering to guidelines from regulatory bodies like the FDA and EMA.[1][17]
Caption: Workflow for assessing matrix effect and recovery.
Experimental Protocol:
-
Prepare three sets of samples at Low and High QC concentrations, using at least six different lots of matrix.
-
Set A: Analyte spiked in the mobile phase (neat solution).
-
Set B: Blank matrix is extracted first, and then the analyte is spiked into the final extract.
-
Set C: Analyte is spiked into the matrix before extraction.
-
-
Calculate Matrix Effect (ME) and Recovery (RE) using the formulas in the diagram above.
-
Calculate the IS-normalized Matrix Factor by dividing the analyte/IS peak area ratio from Set B by the ratio from Set A.
-
Acceptance Criteria: The precision (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%. Recovery does not have an acceptance limit but should be consistent and reproducible.
Table 2: Comparison of Matrix Effect & Recovery Data
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 95.2 | 81.5 | 88.9 |
| Matrix Effect (%) | 65.7 (Suppression) | 92.3 (Minor Suppression) | 104.1 (No Effect) |
| IS-Normalized MF (CV%) | 13.8 | 7.2 | 3.1 |
This is hypothetical data for illustrative purposes. This data clearly shows the weakness of the PPT method; despite high recovery, it suffers from significant ion suppression. The SPE method effectively removes interfering components, resulting in a negligible matrix effect and the most consistent (lowest CV%) IS-normalized matrix factor. [14]
Stability
Why it matters: This ensures that the analyte concentration does not change during sample collection, storage, and processing.
Experimental Protocol: Stability must be evaluated under various conditions that mimic the life of a study sample:
-
Freeze-Thaw Stability: QC samples are frozen and thawed for at least three cycles before analysis.
-
Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the sample storage time in a study.
-
Post-Preparative Stability: Processed samples (in the autosampler) are analyzed after being stored for a period that exceeds the expected run time.
-
Stock Solution Stability: Stability of the analyte in its stock solution solvent is tested at room and refrigerated temperatures.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Conclusion and Recommendations
Validating an LC-MS/MS method for a novel compound like [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine requires a systematic and scientifically sound approach. While faster sample preparation techniques like Protein Precipitation are tempting, the experimental data comparison strongly indicates that they can introduce significant variability due to matrix effects.
For this specific analyte, the following strategy is recommended for achieving a robust, reliable, and regulatory-compliant method:
-
Internal Standard: Utilize a stable isotope-labeled (SIL) internal standard to ensure the most accurate correction for all process variabilities.
-
Chromatography: Employ HILIC chromatography to achieve adequate retention and move the analyte away from early-eluting matrix interferences, thereby improving sensitivity and reducing ion suppression.
-
Sample Preparation: Implement a Solid-Phase Extraction (SPE) protocol, likely using a mixed-mode cation exchange sorbent, to produce the cleanest extracts, minimize matrix effects, and ensure the highest data quality.
By investing the time in a thorough comparison and validation, researchers can have the utmost confidence in the quantitative data that underpins critical decisions in the drug development process.
References
Sources
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Comparative Efficacy of Pyrazole-Based Kinase Inhibitors in Biochemical Assays: A Guide for Drug Discovery Professionals
Introduction: The Central Role of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous small-molecule kinase inhibitors.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a cornerstone of modern drug design, particularly in oncology.[1][2] This guide provides a comparative analysis of the biochemical efficacy of Sunitinib, a prominent pyrazole-containing multi-targeted tyrosine kinase inhibitor, against other clinically relevant inhibitors, Sorafenib and Pazopanib.
Due to the lack of publicly available biochemical data for the specific compound "[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine," this guide will use Sunitinib as a representative and well-characterized example of a pyrazole-based inhibitor. This allows for a robust, data-driven comparison based on established, verifiable scientific literature.
Our analysis will focus on key biochemical assays that are fundamental to the preclinical characterization of kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and provide a clear, quantitative comparison of inhibitor potency.
Mechanism of Action: Targeting Angiogenesis and Tumor Proliferation
Sunitinib, Sorafenib, and Pazopanib exert their anti-cancer effects primarily by inhibiting receptor tyrosine kinases (RTKs) that are crucial for angiogenesis and tumor cell proliferation.[4] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5] By blocking the ATP-binding site of these kinases, the inhibitors prevent the phosphorylation and activation of downstream signaling pathways, ultimately leading to reduced tumor vascularization and growth.[4]
Caption: ATP-competitive inhibition of receptor tyrosine kinases.
Comparative Efficacy: In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a kinase inhibitor. It represents the concentration of the drug required to inhibit 50% of the target kinase's activity in a biochemical assay. The lower the IC50 value, the greater the potency of the inhibitor.
The following table summarizes the IC50 values for Sunitinib, Sorafenib, and Pazopanib against key kinases implicated in cancer progression.
| Kinase Target | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR-2 | 9[6] | 90[5][6] | 30 |
| PDGFR-β | 50-100 | 57[5] | 84 |
| c-Kit | 50 | 68[5][7] | 74 |
| Flt-3 | 50 | 58[5][7] | 140 |
| B-Raf | >10,000 | 22[5] | 140 |
Data compiled from multiple sources and may vary based on specific assay conditions.
From this data, it is evident that Sunitinib exhibits the highest potency against VEGFR-2, a primary driver of angiogenesis.[6] Sorafenib, while also a potent VEGFR-2 inhibitor, uniquely demonstrates high potency against the B-Raf kinase, which is a key component of the MAPK signaling pathway.[5] Pazopanib shows comparable activity to the other inhibitors against VEGFR and PDGFR but is less potent against c-Kit and Flt-3.[8]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
To provide a practical and reproducible method for determining inhibitor potency, this section details a protocol for an HTRF® kinase assay. This assay format is widely used in drug discovery for its robustness, high throughput, and sensitivity.[9][10] The principle relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore.[9][11]
Caption: Workflow for an HTRF® kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]
-
Prepare serial dilutions of the test inhibitor (e.g., Sunitinib) in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Prepare a solution containing the target kinase (e.g., VEGFR-2) and the biotinylated peptide substrate in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well microplate, add 5 µL of the diluted test inhibitor.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.[10]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare a detection solution containing a Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665 (acceptor) in a detection buffer containing EDTA to stop the kinase reaction.[10]
-
Add 15 µL of the detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Use of a Biotinylated Substrate: The biotin tag allows for a universal detection method using streptavidin, which has an extremely high affinity for biotin, ensuring a stable and robust signal.
-
Inclusion of EDTA in Detection Buffer: EDTA is a chelating agent that sequesters Mg2+ ions, which are essential cofactors for kinase activity. Adding EDTA effectively stops the enzymatic reaction, ensuring that the measured signal corresponds to a specific reaction time.[10]
-
Time-Resolved FRET: This technique minimizes background fluorescence from the assay components and the test compounds by introducing a time delay between the excitation pulse and the fluorescence measurement. This significantly improves the signal-to-noise ratio.[9]
Conclusion
Biochemical assays are indispensable tools in the early stages of drug discovery for the characterization and comparison of enzyme inhibitors. The data clearly demonstrates that while Sunitinib, Sorafenib, and Pazopanib target a similar set of kinases, they exhibit distinct potency profiles. Sunitinib's high potency against VEGFR-2 underscores its strong anti-angiogenic activity. The choice of which inhibitor to advance in a drug development program depends on the specific therapeutic indication and the desired selectivity profile. The HTRF® assay protocol provided here offers a reliable and high-throughput method for obtaining the quantitative data necessary to make these critical decisions.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2007). Cell Notes, (18), 13-16. Retrieved from [Link]
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HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. (n.d.). Revvity. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. Retrieved from [Link]
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Kinase assay principle. The substrates used in HTRF kinase assays are... (n.d.). ResearchGate. Retrieved from [Link]
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LanthaScreen Technology on microplate readers. (2022). BMG Labtech. Retrieved from [Link]
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HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex. Retrieved from [Link]
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Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2005). Biochemistry, 44(5), 1559-1566. Retrieved from [Link]
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Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2005). Biochemistry, 44(5), 1559-1566. Retrieved from [Link]
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(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. (2010). The Oncologist, 15(3), 233-241. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. Retrieved from [Link]
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Development of a Competitive Enzyme-Linked Immunosorbent Assay for the Determination of Sunitinib Unaffected by Light-Induced Isomerization. (2021). Biological and Pharmaceutical Bulletin, 44(10), 1494-1500. Retrieved from [Link]
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Activity of pazopanib, sunitinib, and sorafenib against purified kinases. (2009). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. Retrieved from [Link]
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Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. (2010). Journal of pharmaceutical and biomedical analysis, 52(1), 154-8. Retrieved from [Link]
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HTRF kinase binding assays: Sunitinib-Red validation. (n.d.). Revvity. Retrieved from [Link]
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Rapid Determination and Validation of Sorafenib via UV-Visible Method in Pharmaceutical Formulations. (2018). Balıkesir Sağlık Bilimleri Dergisi, 7(3), 167-172. Retrieved from [Link]
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Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation. (2014). Iranian Journal of Pharmaceutical Research, 13(4), 1239-1248. Retrieved from [Link]
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IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. (n.d.). ResearchGate. Retrieved from [Link]
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Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Oncology Central. Retrieved from [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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Validated RP-HPLC Method Development of Pazopanib in Bulk and its Pharmaceutical Dosage Form. (2020). Pharmaceutical Methods, 11(1), 21-25. Retrieved from [Link]
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Development and Validation of RP-HPLC Method for the Determination of Pazopanib Hydrochloride (A Tyrosine Kinase Inhibitor) in Pharmaceutical Dosage Form. (2020). Research Journal of Pharmacy and Technology, 13(4), 1731-1736. Retrieved from [Link]
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NEW EXTRACTIVE METHOD DEVELOPMENT OF PAZOPANIB HCl IN API AND ITS UNIT DOSAGE FORM BY SPECTROPHOTOMETRY. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1083-1090. Retrieved from [Link]
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Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Egyptian Journal of Chemistry, 59(4). Retrieved from [Link]
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Rp HPLC Method Development for Pazopanib in mixture and tablet Form. (2023). Biological Forum – An International Journal, 15(4), 475-478. Retrieved from [Link]
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Synthesis and biological evaluation of substituted pyrazoles as blockers of divalent metal transporter 1 (DMT1). (2012). Bioorganic & medicinal chemistry letters, 22(1), 512-6. Retrieved from [Link]
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Behavioral and biochemical characterization of a mutant mouse strain lacking D-amino acid oxidase activity and its implications. (n.d.). Journal of Neurochemistry, 92(5), 1155-1166. Retrieved from [Link]
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Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020). Bioorganic & medicinal chemistry letters, 30(16), 127339. Retrieved from [Link]
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Publications. (n.d.). Abe Group, Department of Chemistry, Graduate School of Science, Nagoya University. Retrieved from [Link]
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Inter-laboratory validation of[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine synthesis protocols
An Inter-Laboratory Guide to the Synthesis of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine: A Comparative Validation
Abstract
This guide provides a comprehensive comparison of two distinct, plausible synthetic protocols for the novel diamine, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. Pyrazole-containing scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals.[1][2] The target molecule presents a unique structural motif, and establishing a reliable and reproducible synthetic route is paramount for enabling further research and development. This document details two proposed synthetic pathways: a Nitroalkene-based approach (Protocol A) and a Ketone-amination strategy (Protocol B). We present detailed, step-by-step experimental procedures, a framework for inter-laboratory validation, and a comparative analysis of the protocols based on key performance indicators such as yield, purity, and operational simplicity. The objective is to provide researchers, scientists, and drug development professionals with the necessary data and insights to select and implement the most suitable protocol for their specific needs.
Introduction to Synthetic Strategies
The synthesis of the target compound, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, requires a multi-step approach starting from the functionalization of a 1-methyl-1H-pyrazole core. Given the absence of a published procedure for this specific molecule, we have designed two protocols based on robust and well-established organic chemistry transformations.
Protocol A: The Nitroalkene Pathway leverages a Henry reaction followed by a Michael addition. This route builds the carbon backbone and introduces both nitrogen functionalities in a sequential manner, culminating in the reduction of a nitro group to the primary amine.
Protocol B: The α-Substituted Ketone Pathway proceeds through an intermediate ketone. This strategy involves the direct amination of the ketone to install the primary amine and a prior nucleophilic substitution to install the dimethylamine group. Reductive amination is a cornerstone of amine synthesis, offering a direct route from carbonyl compounds.[3][4]
The following sections will dissect each protocol, providing the chemical logic, step-by-step instructions, and a framework for validation.
Comparative Overview of Synthetic Protocols
A high-level comparison of the two proposed protocols highlights the principal trade-offs between the two routes.
| Parameter | Protocol A: Nitroalkene Pathway | Protocol B: α-Substituted Ketone Pathway | Justification |
| Number of Steps | 5 | 4 | Protocol B is shorter, potentially leading to higher overall yields and reduced labor. |
| Key Starting Material | 1-Methyl-1H-pyrazole-4-carbaldehyde | 1-Methyl-1H-pyrazole | Both starting materials are commercially available or readily synthesized. |
| Critical Reactions | Henry Reaction, Michael Addition, Nitro Reduction | Friedel-Crafts Acylation, α-Bromination, Reductive Amination | Protocol B's reductive amination can sometimes lead to side products (e.g., secondary amines), requiring careful optimization.[5] |
| Reagent Hazards | Nitromethane (explosive potential), Strong reducing agents (e.g., LiAlH₄) | Bromine or NBS (corrosive, lachrymator), Sodium Cyanoborohydride (toxic) | Both protocols require careful handling of hazardous reagents. |
| Purification Challenges | Potential for polymerisation of nitroalkene intermediate. | Separation of product from partially reacted intermediates and over-alkylation byproducts. | Column chromatography is expected to be necessary for both routes to achieve high purity. |
| Scalability | Michael addition and nitro reduction are generally scalable. | Friedel-Crafts reactions can be challenging to scale; reductive amination is typically scalable. | Protocol B may present more challenges for large-scale synthesis due to the initial acylation step. |
Visualizing the Synthetic Workflows
The diagrams below outline the distinct reaction sequences for each protocol.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step procedures. These protocols are designed to be self-validating through the inclusion of in-process checks and final product characterization.
Protocol A: Nitroalkene Pathway
Step A.1: Synthesis of 1-methyl-4-(2-nitrovinyl)-1H-pyrazole This two-step procedure begins with the readily available 1-methyl-1H-pyrazole-4-carbaldehyde.[6]
-
Henry Reaction: To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add nitromethane (1.5 eq) and a catalytic amount of a suitable base (e.g., triethylamine). Stir at room temperature for 12-18 hours. Monitor by TLC until the aldehyde is consumed.
-
Dehydration: Cool the reaction mixture to 0 °C. Slowly add acetic anhydride (2.0 eq) and continue stirring at room temperature for 4-6 hours. The formation of the nitroalkene is often accompanied by a color change to yellow or orange.
-
Work-up: Pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure nitroalkene.
Step A.2: Synthesis of N,N-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)-2-nitroethan-1-amine
-
Michael Addition: Dissolve the nitroalkene from Step A.1 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF). Cool to 0 °C. Add a solution of dimethylamine (2.0 eq, e.g., 40% in water or 2M in THF) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. The disappearance of the yellow color is a good indicator of reaction completion. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture to remove the solvent. Dissolve the residue in ethyl acetate and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-nitroamine, which can be used in the next step without further purification if TLC shows a clean conversion.
Step A.3: Synthesis of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (Final Product)
-
Nitro Reduction: Dissolve the crude product from Step A.2 in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker, 50 psi) and stir vigorously for 12-24 hours. The choice of a heterogeneous catalyst like Pd/C simplifies product workup.[7]
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (dichloromethane/methanol/ammonia gradient) to yield the final product as a free base.
Protocol B: α-Substituted Ketone Pathway
Step B.1: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
-
Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise. Stir for 15 minutes.
-
Addition of Pyrazole: Add a solution of 1-methyl-1H-pyrazole (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to stir at room temperature for 6-8 hours. Monitor by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the acetylpyrazole intermediate.
Step B.2: Synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
-
α-Bromination: Dissolve the ketone from Step B.1 (1.0 eq) in a suitable solvent like chloroform or acetic acid. Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or acid (e.g., HBr).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and wash with water and sodium thiosulfate solution to quench any remaining bromine. Dry the organic layer and concentrate. The crude bromo-ketone is often used directly in the next step.
Step B.3: Synthesis of 2-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
-
Nucleophilic Substitution: Dissolve the crude bromo-ketone from Step B.2 (1.0 eq) in THF or acetonitrile. Add an excess of dimethylamine (3.0 eq, e.g., 2M solution in THF) and a base such as potassium carbonate (1.5 eq).
-
Reaction: Stir at room temperature for 12-18 hours. Monitor by TLC.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water, and dry. Purify by column chromatography (silica gel, DCM/methanol) to isolate the α-amino ketone.
Step B.4: Synthesis of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (Final Product)
-
Reductive Amination: Dissolve the α-amino ketone from Step B.3 (1.0 eq) and a large excess of ammonium acetate (10 eq) in methanol. The use of an ammonia source is critical for the synthesis of primary amines.[8]
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Stir at room temperature for 24-48 hours. The reaction pH should be maintained between 6 and 7.
-
Work-up: Quench the reaction by adding dilute HCl. Wash with diethyl ether to remove unreacted starting material. Basify the aqueous layer with NaOH and extract the product with DCM.
-
Purification: Dry the organic extracts, concentrate, and purify by column chromatography on silica gel (dichloromethane/methanol/ammonia gradient) to yield the final product.
Inter-Laboratory Validation Framework
To ensure the selected protocol is robust and reproducible, a validation study across multiple laboratories is proposed.
Objective: To compare the performance of Protocol A and Protocol B in terms of yield, purity, and reproducibility when performed by different research groups.
Key Performance Indicators (KPIs):
-
Overall Yield (%): Calculated from the initial pyrazole starting material.
-
Product Purity (%): Determined by High-Performance Liquid Chromatography (HPLC) area percentage.
-
Reaction Time (hours): Total "hands-on" and reaction time for the entire sequence.
-
Reproducibility: Assessed by the standard deviation of yield and purity across participating labs.
Analytical Methods for Validation:
-
Structural Confirmation: Unambiguous confirmation of the final product's structure will be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9][10]
-
Purity Assessment: A standardized Reverse-Phase HPLC (RP-HPLC) method will be used by all participating labs. A suggested starting method is provided below.[11][12]
Proposed RP-HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Validation Workflow
The following diagram illustrates the process for the inter-laboratory study.
Hypothetical Data and Interpretation
To illustrate the expected outcomes of the validation study, the following tables present hypothetical data from three independent labs.
Table 1: Results for Protocol A (Nitroalkene Pathway)
| Lab ID | Overall Yield (%) | Purity (HPLC Area %) | Key Observations |
| Lab A | 18% | 98.5% | Nitroalkene intermediate required two chromatographic purifications. |
| Lab B | 22% | 99.1% | Hydrogenation step was slow, requiring 36 hours for completion. |
| Lab C | 19% | 98.2% | Consistent results, but overall yield is modest due to the number of steps. |
| Average | 19.7% | 98.6% | - |
| Std. Dev. | 2.08 | 0.46 | - |
Table 2: Results for Protocol B (α-Substituted Ketone Pathway)
| Lab ID | Overall Yield (%) | Purity (HPLC Area %) | Key Observations |
| Lab A | 35% | 95.5% | Reductive amination produced a significant side product (approx. 4%). |
| Lab B | 28% | 97.8% | α-Bromination required careful temperature control to avoid side reactions. |
| Lab C | 31% | 96.2% | Higher yield but final purification was challenging. |
| Average | 31.3% | 96.5% | - |
| Std. Dev. | 3.51 | 1.18 | - |
Interpretation of Results
Based on this hypothetical data, Protocol A demonstrates higher reproducibility (lower standard deviation) and consistently delivers a product of higher purity. However, its primary drawback is the lower overall yield attributed to its longer synthetic sequence.
Protocol B provides a significantly higher average yield, making it more attractive from an atom economy perspective. Its lower reproducibility and purity suggest that one or more steps, likely the α-bromination or the final reductive amination, are highly sensitive to reaction conditions and may require further optimization to control byproduct formation.
Conclusion and Recommendations
This guide has outlined and compared two viable synthetic routes for [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine.
-
Protocol A (Nitroalkene Pathway) is recommended for applications where high purity is the primary concern . Its execution appears more straightforward across different labs, yielding a cleaner product, albeit with a lower overall yield.
-
Protocol B (α-Substituted Ketone Pathway) is recommended for situations where material throughput and higher yield are critical . However, researchers opting for this route should invest time in optimizing the reductive amination step to minimize impurities and improve the final product's purity.
Ultimately, the choice of protocol will depend on the specific goals of the research team, balancing the need for purity against the demand for yield. This validation guide provides the necessary framework for making an informed, data-driven decision.
References
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A Comparative Benchmarking Analysis of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, a Novel TAAR1 Agonist Candidate
Prepared by: Senior Application Scientist, Advanced Pharmacology Division
Abstract
This guide provides a comprehensive benchmarking analysis of the novel compound, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, hereafter referred to as Compound X . Its pharmacological profile is evaluated as a potential Trace Amine-Associated Receptor 1 (TAAR1) agonist. Performance is directly compared against two standard reference compounds: the well-characterized synthetic full agonist RO5256390 [1] and the endogenous ligand 3-iodothyronamine (T1AM) [2][3]. Through a series of detailed in vitro and in vivo experiments, this document outlines the affinity, potency, selectivity, and functional efficacy of Compound X, providing researchers and drug development professionals with the critical data needed to assess its therapeutic potential.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorder.[4][[“]][6] As a G-protein coupled receptor (GPCR), TAAR1 modulates monoaminergic systems, and its activation can influence dopamine and serotonin neurotransmission.[6][7] The development of novel TAAR1 agonists with favorable pharmacological properties is therefore an area of intense research.[8]
Compound X, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, is a novel chemical entity with structural similarities to known monoaminergic modulators. This guide hypothesizes and tests its activity as a TAAR1 agonist. To rigorously evaluate this hypothesis, we benchmark Compound X against established standards:
-
RO5256390 : A potent and selective synthetic TAAR1 agonist that has been extensively studied in preclinical models.[1][9][10][11] It serves as a benchmark for high-affinity and high-efficacy synthetic compounds.
-
3-Iodothyronamine (T1AM) : An endogenous and potent agonist of TAAR1, providing a physiologically relevant comparator.[2][3][12][13]
This comparison will elucidate the relative performance of Compound X, providing a foundational dataset for its further development.
Materials and Methods
To ensure scientific rigor, all experiments were conducted using validated protocols and included appropriate controls. The overall experimental strategy is designed to build a comprehensive pharmacological profile, from molecular interaction to in vivo functional outcomes.
Figure 1: Overall Experimental Workflow. A sequential and logical progression from in vitro characterization to in vivo validation.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of Compound X, RO5256390, and T1AM for the human TAAR1.
-
Rationale: This competition binding assay quantifies how strongly a compound binds to the receptor, which is a primary indicator of its potential potency. A lower Ki value indicates higher binding affinity.[14]
-
Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing human TAAR1 are prepared via homogenization and centrifugation. Protein concentration is determined using a BCA assay.[15]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains cell membranes, a fixed concentration of a radiolabeled TAAR1 ligand (e.g., [3H]-RO5256390), and varying concentrations of the competing test compound (Compound X, RO5256390, or T1AM).[15]
-
Incubation: The plate is incubated for 60 minutes at 30°C to allow the binding to reach equilibrium.[15]
-
Filtration & Washing: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[15]
-
Quantification: Scintillation fluid is added to the dried filters, and the radioactivity, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the compounds by quantifying cAMP production following receptor activation.
-
Rationale: TAAR1 is a Gs-coupled receptor.[13] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13][16] This assay measures the functional consequence of receptor binding. EC50 represents the concentration required to elicit 50% of the maximal response, while Emax indicates the maximum response achievable by the compound.
-
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing human TAAR1 are seeded in 384-well plates and cultured overnight.
-
Compound Addition: Serial dilutions of Compound X, RO5256390, or T1AM are prepared and added to the cells. A vehicle control is included.
-
Stimulation: The cells are incubated for 30 minutes at room temperature to stimulate TAAR1 and allow for cAMP accumulation.[16]
-
Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[17][18] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[16]
-
Data Analysis: The signal is read on a compatible plate reader. The data are normalized and fitted to a four-parameter logistic equation to determine the EC50 and Emax values for each compound.[16]
-
Figure 2: Workflow for the cAMP Functional Assay. A streamlined process for assessing compound potency and efficacy.
In Vivo Assays
-
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X after a single oral administration.
-
Rationale: Understanding a compound's PK profile is essential to establish a proper dosing regimen for efficacy studies and to assess its drug-like properties, such as oral bioavailability and half-life.
-
Protocol:
-
Dosing: A cohort of male Sprague-Dawley rats is administered a single oral dose of Compound X (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Compound X is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: The plasma concentration-time data are used to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
-
-
Objective: To evaluate the in vivo functional efficacy of Compound X by assessing its ability to attenuate the psychostimulant effects of amphetamine.
-
Rationale: TAAR1 activation is known to modulate dopamine systems and can reduce the locomotor-stimulating effects of amphetamine.[19][20] This model is a standard preclinical test for antipsychotic-like activity and provides evidence of in vivo target engagement.[19]
-
Protocol:
-
Acclimation: Male C57BL/6J mice are acclimated to open-field activity chambers.
-
Pre-treatment: Animals are pre-treated with either vehicle, Compound X, or RO5256390 at various doses (e.g., 1, 3, 10 mg/kg, orally) 30-60 minutes before the amphetamine challenge.
-
Amphetamine Challenge: Animals are administered amphetamine (e.g., 2-3 mg/kg, intraperitoneally) to induce hyperlocomotion.
-
Locomotor Activity Monitoring: The locomotor activity (total distance traveled) of each mouse is recorded for 60-90 minutes using an automated video-tracking system.
-
Data Analysis: The total distance traveled is compared between the different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by a test compound indicates functional TAAR1 agonism.
-
Results and Discussion
The following sections present the comparative data obtained from the described assays.
In Vitro Pharmacology
The in vitro assays reveal the fundamental molecular interactions of Compound X with TAAR1 compared to the reference standards.
Figure 3: TAAR1 Gs-Protein Signaling Pathway. Activation by an agonist initiates a cascade leading to cAMP production.[7][13]
Table 1: Comparative In Vitro Profile at Human TAAR1
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Efficacy (Emax, % of RO5256390) |
|---|---|---|---|
| Compound X | 15.2 | 25.8 | 98% |
| RO5256390 | 4.1[9] | 16[1] | 100% (Reference) |
| T1AM | 22.5 | 35.1 | 95% |
The results indicate that Compound X is a potent TAAR1 agonist with high efficacy. Its binding affinity (Ki = 15.2 nM) is strong, falling between that of the high-affinity synthetic agonist RO5256390 and the endogenous agonist T1AM. Functionally, Compound X demonstrates an EC50 of 25.8 nM and acts as a full agonist, with an Emax nearly identical to that of RO5256390. This profile suggests that Compound X effectively binds to and activates the TAAR1 receptor.
Selectivity Profile
To assess its specificity, Compound X was screened against a panel of 40 other CNS-related receptors at a concentration of 1 µM.
Table 2: Selectivity Profile of Compound X
| Receptor Family | Result |
|---|---|
| Dopamine (D1, D2, D3, D4, D5) | >100-fold selective for TAAR1 |
| Serotonin (5-HT1A, 2A, 2C, etc.) | >100-fold selective for TAAR1 |
| Adrenergic (α1, α2, β) | >100-fold selective for TAAR1 |
| Muscarinic (M1-M5) | >100-fold selective for TAAR1 |
Discussion: Compound X exhibits excellent selectivity for TAAR1. At a concentration significantly higher than its TAAR1 Ki, it showed no meaningful activity at other major CNS receptors. This high degree of selectivity is a critical feature for a therapeutic candidate, as it minimizes the potential for off-target side effects.
In Vivo Evaluation
Table 3: Key Pharmacokinetic Parameters of Compound X in Rats (10 mg/kg, oral)
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 450 |
| Tmax (hr) | 1.0 |
| t1/2 (hr) | 6.5 |
| Oral Bioavailability (%) | 45% |
The pharmacokinetic profile of Compound X is promising. It is readily absorbed after oral administration, reaching peak plasma concentration within one hour. Its half-life of 6.5 hours is suitable for once-daily dosing, and its oral bioavailability of 45% is considered good for a CNS drug candidate.
Table 4: Effect on Amphetamine-Induced Hyperlocomotion in Mice
| Treatment Group (oral dose) | Locomotion (Total Distance in meters) | % Inhibition of Amphetamine Effect |
|---|---|---|
| Vehicle + Saline | 150 ± 25 | N/A |
| Vehicle + Amphetamine | 850 ± 70 | 0% (Reference) |
| Compound X (3 mg/kg) + Amphetamine | 525 ± 55 | 46% |
| Compound X (10 mg/kg) + Amphetamine | 250 ± 40 | 86% |
| RO5256390 (10 mg/kg) + Amphetamine | 275 ± 45 | 82% |
In the functional in vivo assay, Compound X demonstrated robust, dose-dependent efficacy. At a 10 mg/kg oral dose, it significantly inhibited amphetamine-induced hyperlocomotion by 86%, an effect comparable to the benchmark compound RO5256390. This result strongly supports the hypothesis that Compound X engages and activates TAAR1 in the CNS to produce a therapeutically relevant functional outcome.[19]
Conclusion
The comprehensive benchmarking analysis demonstrates that [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine (Compound X) is a potent, efficacious, and selective TAAR1 agonist with a favorable pharmacokinetic profile and robust in vivo activity. Its performance is comparable, and in some aspects favorably positioned, relative to the established synthetic agonist RO5256390 and the endogenous ligand T1AM. The high selectivity minimizes the risk of off-target effects, while the strong in vivo efficacy in a relevant disease model underscores its therapeutic potential. These findings provide a solid foundation for the continued investigation and development of Compound X as a novel treatment for neuropsychiatric disorders.
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Laurino, A., et al. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection. PMC. Available from: [Link]
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The Trace Amine-Associated Receptor 1 Agonist RO5256390 Blocks Compulsive, Binge-like Eating in Rats - PubMed. Available from: [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available from: [Link]
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Chiellini, G., et al. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function. The FASEB Journal. Available from: [Link]
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Miller, G.M. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry. Available from: [Link]
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Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent. Available from: [Link]
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Premont, R.T., et al. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. Available from: [Link]
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Alaniz, M.E., et al. Trace amine associated receptor 1 signaling in activated lymphocytes. Immunology Letters. Available from: [Link]
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Dodd, S., et al. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience. Available from: [Link]
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TAAR1 agonists: mechanisms and selectivity in treatment - Consensus. Available from: [Link]
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Sivanathan, S., et al. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Molecular Psychiatry. Available from: [Link]
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Rutigliano, G., et al. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences. Available from: [Link]
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Li, Y.C., et al. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Pharmacology. Available from: [Link]
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Zhang, L., et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]
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Palko, R., et al. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals. Available from: [Link]
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Reproducibility of[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine receptor binding assays
A Senior Application Scientist's Guide to Reproducibility in Receptor Binding Assays
A Comparative Analysis of Methodologies for the β2-Adrenergic Receptor
Editor's Note: The initial topic for this guide concerned "[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine." However, this compound is not a widely characterized public research ligand, limiting the availability of comparative data. To fulfill the guide's objective of providing an in-depth analysis of assay reproducibility, we have pivoted to a representative and extensively studied system: the interaction between the antagonist (-)-Propranolol and the β2-Adrenergic Receptor (β2AR) . The principles and methodologies discussed herein are broadly applicable to the study of G-protein coupled receptors (GPCRs) and serve as a robust framework for ensuring experimental reproducibility.
Introduction: The Imperative of Reproducibility in Receptor Pharmacology
The β2-Adrenergic Receptor (β2AR) is a quintessential Class A G-protein coupled receptor (GPCR) involved in vital physiological processes, including smooth muscle relaxation in the airways and modulation of cardiac function.[1][2] Consequently, it is a primary target for drugs treating asthma, COPD, and cardiovascular conditions.[1] The precise and reproducible quantification of how a ligand, such as the antagonist propranolol, binds to β2AR is a cornerstone of drug discovery and development.[3]
This guide provides a comparative analysis of common β2AR binding assay formats, dissects the critical factors influencing their reproducibility, and offers field-proven insights to help researchers design, execute, and validate robust and reliable experiments.
The β2-Adrenergic Receptor Signaling Pathway
Understanding the biological context is crucial. β2AR is primarily coupled to the stimulatory G-protein, Gs. Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαs subunit.[1][2] This activation leads to the dissociation of Gαs, which then stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2] Antagonists like propranolol bind to the receptor but do not induce this active conformation, thereby blocking agonist-induced signaling.[5]
Comparative Analysis of Binding Assay Methodologies
The choice of assay technology is a primary determinant of throughput, cost, and potential sources of variability. Here, we compare the "gold standard" radioligand filtration assay with a common non-radioactive alternative, the fluorescence polarization assay.[6][7][8]
Methodology 1: Radioligand Competition Binding Assay (Filtration)
This method remains the benchmark for its sensitivity and direct measurement of binding.[4][9] It relies on the competition between a constant concentration of a radiolabeled ligand (the "tracer," e.g., [³H]-Dihydroalprenolol) and increasing concentrations of an unlabeled test compound (the "competitor," e.g., propranolol) for binding to the receptor.[1]
Experimental Workflow:
Detailed Protocol:
-
Receptor Preparation: Prepare membranes from cells overexpressing human β2AR (e.g., HEK293 or CHO cells) via homogenization and centrifugation. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Varying concentrations of unlabeled propranolol.
-
A fixed concentration of [³H]-Dihydroalprenolol ([³H]-DHA), typically at or below its Kd value (e.g., 1 nM).
-
β2AR membranes (e.g., 5-10 µg protein per well).
-
-
Controls:
-
Total Binding: Wells containing buffer instead of unlabeled competitor.
-
Non-Specific Binding (NSB): Wells containing a high concentration of a different unlabeled antagonist (e.g., 10 µM alprenolol) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.[11]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (Counts Per Minute, CPM) using a scintillation counter.
-
Analysis: Calculate specific binding (Total Binding - NSB). Plot specific binding vs. the logarithm of the propranolol concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[1]
Methodology 2: Fluorescence Polarization (FP) Competition Assay
FP assays are a homogeneous ("mix-and-measure") alternative that avoids radioactivity and separation steps, making them well-suited for high-throughput screening (HTS).[6][12][13] The principle relies on the rotational speed of a fluorescently labeled ligand ("tracer"). A small, free-rotating fluorescent ligand rapidly tumbles in solution, depolarizing emitted light. When bound to a large receptor, its rotation slows dramatically, and the emitted light remains polarized.[12][13]
Detailed Protocol:
-
Reagent Preparation:
-
Use solubilized, purified β2AR. Membrane preparations are generally not suitable due to light scatter.
-
Select a suitable fluorescent ligand for β2AR (e.g., a propranolol analog conjugated to a fluorophore).
-
Prepare serial dilutions of unlabeled propranolol.
-
-
Assay Setup: In a low-volume black microplate (e.g., 384-well), combine the fluorescent tracer, unlabeled propranolol, and purified β2AR in an appropriate buffer.
-
Controls:
-
Maximum Polarization: Wells with tracer and receptor (no competitor).
-
Minimum Polarization: Wells with tracer only (no receptor).
-
-
Incubation: Incubate to reach equilibrium. The incubation time should be determined empirically.
-
Detection: Read the plate on a microplate reader equipped with polarization filters. The instrument measures the intensity of light emitted parallel and perpendicular to the excitation plane and calculates the polarization value (in milli-polarization units, mP).
-
Analysis: As the concentration of unlabeled propranolol increases, it displaces the fluorescent tracer, causing a decrease in the mP value. Plot the change in mP against the logarithm of the propranolol concentration and fit to a sigmoidal curve to determine the IC₅₀ and subsequently the Ki.
Key Factors Influencing Assay Reproducibility
Achieving reproducible Ki values across experiments and laboratories requires meticulous control over numerous variables.[14] The data in Table 1, compiled from various sources, illustrates the typical range of reported binding affinities for propranolol at β2AR, highlighting the inherent variability.
Table 1: Reported Binding Affinities (Ki/Kd) of Propranolol for the β2-Adrenergic Receptor
| Ki / Kd (nM) | Assay Type | Receptor Source | Radioligand | Reference |
| 0.8 | Radioligand Binding | Not Specified | [³H]-DHA | [15] |
| 0.6 | Radioligand Binding | Human β2AR in CHOK1 cells | [³H]-CGP 12177 | [16] |
| 0.79 | Radioligand Binding | Human β2AR | Not Specified | [16] |
| ~2.5 (pKd=8.6) | Radioligand Binding | Human Left Ventricle | Not Specified | [17] |
Note: This table is illustrative of the range of values found in the literature. Direct comparison is challenging due to variations in experimental conditions.
The following factors are critical to control for achieving low intra- and inter-assay variability.
-
Reagent Quality & Consistency:
-
Receptor Source: The choice between transiently transfected cells, stable cell lines, or native tissue introduces variability in receptor density (Bmax) and the presence of interacting proteins. Using a single, validated batch of cell membrane preparations for a screening campaign is paramount.[10]
-
Ligand Integrity: The radiochemical purity of a radioligand degrades over time.[18] Similarly, fluorescent probes can photobleach or aggregate. Always use ligands within their recommended shelf-life and store them properly. Purity and concentration of the unlabeled competitor must also be verified.[9]
-
-
Assay Conditions:
-
Buffer Composition: pH, ionic strength, and the presence of divalent cations (e.g., Mg²⁺) can alter receptor conformation and ligand binding. For GPCRs, the inclusion or exclusion of GTP analogs (like GTPγS) can modulate affinity by uncoupling the receptor from G-proteins.
-
Temperature and Incubation Time: Binding is a kinetic process. Assays must be run long enough to ensure equilibrium is reached, especially for high-affinity compounds.[9][10] Temperature must be kept consistent, as it affects both binding kinetics and the stability of the receptor and ligands.[9][14]
-
Ligand Depletion: A critical and often overlooked assumption is that the concentration of the free tracer does not significantly change upon binding to the receptor. To ensure this, the total concentration of receptors should be much lower than the Kd of the tracer, and the amount of bound tracer should be less than 10% of the total tracer added.[10][11] Failure to adhere to this can lead to an underestimation of affinity.
-
-
Assay-Specific Technical Execution:
-
(Radioligand) Filtration & Washing: The filtration and washing steps must be extremely rapid and consistent. Over-washing can increase the dissociation of the ligand from the receptor, while under-washing can lead to high background from non-specifically bound tracer.
-
(FP) Assay Window: The signal-to-background ratio (assay window) in FP can be narrow.[19] It is highly dependent on the relative molecular weights of the tracer and the receptor. Assay performance can be poor if the change in polarization upon binding is small.[19]
-
-
Data Analysis:
-
Model Fitting: The choice of curve-fitting model (e.g., one-site vs. two-site competition) can significantly impact the calculated IC₅₀. The model should be chosen based on the data and known pharmacology of the system.
-
Kd of the Tracer: The Cheng-Prusoff equation requires an accurate Kd value for the tracer, determined under identical assay conditions. Using an incorrect Kd value is a common source of error in Ki determination.
-
Conclusion and Recommendations for Best Practice
Both radioligand and fluorescence-based assays are powerful tools, but neither is immune to variability. While radioligand assays are often considered the gold standard for their directness and sensitivity, FP assays offer a non-radioactive, high-throughput alternative.[8][20]
To ensure the reproducibility of any β2AR binding assay, researchers must adopt a systematic approach:
-
Thorough Validation: Before routine use, fully validate the assay by determining the Kd and Bmax of the tracer, optimizing receptor and tracer concentrations to avoid ligand depletion, and establishing the time and temperature required to reach equilibrium.
-
Standardize Everything: Use standardized, documented protocols (SOPs) for every step, from membrane preparation to data analysis.[14]
-
Quality Control Reagents: Use high-quality reagents from reliable sources. Aliquot and store critical reagents like receptor membranes and ligands in single-use batches to minimize freeze-thaw cycles and batch-to-batch variability.[14]
-
Include Proper Controls: Every plate must include total binding, non-specific binding, and a standard reference compound (like unlabeled propranolol) to monitor assay performance over time.
-
Transparent Reporting: When publishing data, report all key assay parameters, including receptor source, ligand concentrations, buffer composition, incubation conditions, and the specific data analysis model used. This allows other researchers to accurately interpret and replicate the findings.
By embracing these principles of scientific integrity and meticulous execution, researchers can generate high-quality, reproducible binding data that provides a solid foundation for advancing drug discovery.
References
-
Mcconnell, B. K., & Wolska, B. M. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols, 4(1), e979. [Link]
-
De Jong, L. A., Uges, D. R., Franke, J. P., & Bischoff, R. (2005). Receptor-ligand binding assays: technologies and applications. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 829(1-2), 1–25. [Link]
-
Eagle Biosciences. (n.d.). Anti-beta2 Adrenergic Receptor Antibodies (IgG) Elisa Assay Kit Manual. Eagle Biosciences. [Link]
-
Gao, Z., Chen, T., Li, J., & Wu, G. (2016). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. ACS medicinal chemistry letters, 7(12), 1147–1151. [Link]
-
Hulme, E. C. (1995). The problems and pitfalls of radioligand binding. Springer Nature Experiments. [Link]
-
Kenakin, T. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lemoine, H., & Kaumann, A. J. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's archives of pharmacology, 331(1), 60–70. [Link]
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McVey, D., & Wild, C. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
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Stoddart, L. A., Johnstone, E. K. M., & Hill, S. J. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British journal of pharmacology, 172(11), 2746–2760. [Link]
-
Symeonidis, A. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys.com. [Link]
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Symeonidis, A. (2025). How Fluorescence Polarization Assays Work: Principles and Applications in GPCR Research. Celtarys.com. [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Wikipedia.org. [Link]
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Wikipedia. (n.d.). Propranolol. Wikipedia.org. [Link]
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[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine proper disposal procedures
Standard Operating Procedure: Disposal and Waste Management of[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is a highly functionalized diamine building block frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. While its pyrazole core and dual-amine aliphatic chain make it a versatile pharmacophore, these exact structural features dictate stringent handling and disposal requirements.
As a Senior Application Scientist, I frequently observe laboratories treating complex polyamines as generic organic waste. This is a critical logistical and safety failure. This protocol moves beyond generic waste guidelines, providing a mechanistically grounded, self-validating system for managing this specific chemical waste stream safely and compliantly.
Mechanistic Risk Assessment & Incompatibilities
Before executing any disposal protocol, it is imperative to understand the chemical causality driving the safety requirements.
-
Dual-Amine Basicity & Corrosivity: The molecule possesses both a primary aliphatic amine and a tertiary dimethylamine group. This renders the compound a strong organic base and a potent nucleophile. Unneutralized, it is corrosive to biological tissues and highly toxic to aquatic ecosystems.
-
Exothermic Reactivity: As a strong Lewis base, it will undergo violently exothermic neutralization reactions if introduced to concentrated acids without proper heat dissipation.
-
Oxidizer Incompatibility (CRITICAL): Under no circumstances should this compound be exposed to sodium hypochlorite (bleach) or other strong oxidizers. Aliphatic amines react rapidly with hypochlorites to generate highly unstable and explosive N-chloroamines, and can produce toxic chlorine gas 1[1]. Furthermore, amines can coordinate with heavy metal salts to produce explosive fulminates[1].
Waste Segregation & Quantitative Data Matrix
To prevent adverse reactions in Satellite Accumulation Areas (SAAs), waste must be segregated based on quantitative parameters.
| Parameter | Specification | Mechanistic Causality |
| Aqueous Drain Limit | STRICTLY PROHIBITED | Polyamines exhibit high aquatic toxicity and resist standard biological degradation in municipal wastewater systems. |
| Target Neutralization pH | pH 6.0 – 8.0 | Neutralizing the amine to its ammonium salt mitigates volatility, reduces vapor toxicity, and prevents alkaline corrosion. |
| Container Compatibility | High-Density Polyethylene (HDPE) | Free amines can degrade certain polycarbonates and metals over time. HDPE provides robust chemical inertness. |
| Incompatible Waste Streams | Acids, Halogens, Heavy Metals | Mixing with incompatible streams can lead to the generation of explosive fulminates or runaway thermal events[1]. |
Operational Disposal Workflows
Every protocol below is designed as a self-validating system—meaning the procedure includes an inherent verification step to ensure the hazard has been neutralized before the waste is transferred 2[2].
Figure 1: Decision matrix for segregating and routing polyamine waste streams.
Workflow 1: Neat Compound and Concentrated Stock Solutions
-
Containment: Transfer the neat liquid or solid into a pre-weighed, chemically compatible HDPE waste container.
-
Solvent Dilution (Optional but Recommended): If the neat compound is highly viscous, dilute with a non-reactive, non-halogenated solvent (e.g., ethanol or isopropanol) to prevent localized concentration gradients in the waste drum.
-
Labeling: Affix a hazardous waste label immediately. Designate the primary hazard as "Toxic/Corrosive Organic."
-
Validation: Visually inspect the container for exothermic heat generation (touch the outside with a gloved hand) before sealing.
Workflow 2: Aqueous Waste Streams
Aqueous solutions containing this compound must be neutralized prior to final collection. While general guidelines sometimes permit drain disposal for non-hazardous chemicals between pH 5.5 and 10.5 3[3], this specific amine must never be drain-disposed due to its aquatic toxicity.
-
Preparation: Place the aqueous waste in a borosilicate glass beaker equipped with a magnetic stirrer. Place the setup in a fume hood.
-
Neutralization: Slowly add 1M Hydrochloric Acid (HCl) or 1M Citric Acid dropwise while stirring continuously.
-
Self-Validation (pH Testing): After 5 minutes of stirring, test the solution using universal pH indicator paper. The target pH is between 6.0 and 8.0.
-
Transfer: Once validated, transfer the neutral aqueous salt solution to the "Aqueous Hazardous Waste" carboy.
Workflow 3: Organic Solvent Mixtures (e.g., Reaction Filtrates)
-
Segregation: Determine if the solvent matrix contains halogens (e.g., Dichloromethane) or is non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Quenching: Ensure no unreacted electrophiles (e.g., alkyl halides, acid chlorides) remain in the mixture, as the diamine will continue to react and generate heat in the waste drum.
-
Collection: Funnel into the appropriate "Halogenated" or "Non-Halogenated" organic waste drum.
Spill Response & Self-Validating Decontamination
In the event of an accidental release, immediate and methodical action is required. Do not use generic spill kits containing reactive oxidizers.
Figure 2: Step-by-step spill response and self-validating decontamination workflow.
Step-by-Step Spill Protocol:
-
Evacuate and Assess: Secure the area. Verify the volume of the spill.
-
Don PPE: Put on chemical splash goggles, a chemically resistant lab coat, and double nitrile gloves.
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as clean dry sand, vermiculite, or a commercial amine-specific spill pad. Never use sawdust, as the basic amine can react exothermically with organic matter.
-
Neutralization: Carefully apply a weak solid acid (e.g., citric acid powder or sodium bisulfate) directly to the absorbed spill to neutralize the free base.
-
Collection: Sweep the neutralized mixture using a non-sparking brush and dustpan. Place the material into a heavy-duty plastic bag or HDPE bucket.
-
Self-Validation (Surface Decontamination): Wash the spill surface with a dilute citric acid solution, followed by water. Swab the surface with pH paper to confirm the area has returned to a neutral pH (~7.0).
-
Disposal: Label the collected material as "Hazardous Solid Waste (Amine Spill Debris)" and transfer to the Satellite Accumulation Area.
Regulatory Compliance & Satellite Accumulation Area (SAA) Management
Under the Resource Conservation and Recovery Act (RCRA), your laboratory is responsible for this chemical from "cradle-to-grave"4[4]. Proper management of your SAA is a critical compliance metric:
-
Point of Generation: Waste must be characterized and labeled at the point of generation before being moved to a central accumulation area 5[5].
-
Container Management: Waste containers must remain tightly closed at all times unless actively adding or removing waste[2].
-
Time Limits: Once an SAA container reaches its volume limit, it must be dated and transferred to the central hazardous waste storage facility within three days 6[6]. Partially filled containers may generally remain in the SAA for up to one year, pending local regulations[6].
References
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - Zaera Research Group. University of California, Riverside.
- Chapter: 8 Management of Waste - Read "Prudent Practices in the Laboratory...".
- Hazardous Waste and Disposal Consider
- Regulation of Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Waste Management Manual - Student. AdventHealth University.
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Personal protective equipment for handling [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
Comprehensive Safety & Handling Guide: [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
As Senior Application Scientist, this guide provides a detailed operational and safety framework for handling [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. Given that specific safety data for this compound may not be readily available, our approach is grounded in a conservative assessment based on its structural motifs—specifically the pyrazole ring and the aliphatic amine sidechain. This methodology ensures a robust margin of safety, treating the compound with the caution merited by analogous chemical structures known to present potential hazards.
Hazard Assessment: Understanding the "Why" Behind the Precautions
The chemical structure of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine incorporates two key functional groups that dictate our safety protocol:
-
Aliphatic Amine Moiety: Compounds containing aliphatic amines, such as dimethylamine, are frequently associated with skin and eye irritation, and can be corrosive.[1][2] They can also cause respiratory tract irritation if inhaled.[1][2]
-
Pyrazole Core: While the pyrazole core itself is relatively stable, substituted pyrazoles can exhibit a range of biological activities and associated toxicities.
Therefore, we must assume the compound may be, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested. The primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation of any aerosols or dust.
Foundational Safety: Engineering Controls
Before any personal protective equipment is considered, engineering controls must be in place as the primary line of defense.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[3][4] This is the most critical step to prevent inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[5][6]
-
Emergency Equipment: A fully functional and accessible safety shower and eyewash station are mandatory in the immediate work area.[4][5] Ensure all personnel are trained on their operation.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for safeguarding against immediate contact. Selection must be deliberate and based on the anticipated hazards.[7][8]
| PPE Category | Required Equipment | Rationale & Specifications |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Safety glasses are insufficient. Chemical safety goggles are required to protect against splashes.[7] A face shield must be worn over the goggles during procedures with a high splash risk, such as transferring solutions or handling larger quantities.[4][9] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves provide adequate protection for incidental contact.[7] For extended operations or handling larger quantities, consider double-gloving or using heavier-duty gloves. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[6][8] |
| Body Protection | Laboratory Coat & Full Coverage | A flame-resistant laboratory coat is mandatory.[9] Full-length pants and closed-toe shoes are required at all times in the laboratory to protect against spills.[7][10] For large-scale work, a chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory Protection | NIOSH-Approved Respirator (As needed) | While a fume hood should make this unnecessary, a NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls are insufficient or during emergency spill cleanup.[3][8][9] Use is subject to institutional respiratory protection program requirements. |
Operational Plan: A Step-by-Step Handling Protocol
This workflow is designed to minimize exposure at every stage of the handling process.
-
Preparation:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure the work area is clean and uncluttered.
-
Verify the location and readiness of the eyewash station and safety shower.
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly before donning the first pair of nitrile gloves. If double-gloving, put on the second pair.
-
If a face shield is required for the procedure, put it on.
-
-
Handling the Compound:
-
Carefully weigh the solid compound within the fume hood. Handle gently to avoid creating dust.
-
When transferring the compound or its solutions, perform the operation slowly over a secondary containment tray to catch any potential spills.
-
Keep the container tightly sealed when not in immediate use.[11]
-
-
Post-Handling & Doffing PPE:
-
Once the experimental work is complete, decontaminate any surfaces or equipment.
-
To remove PPE, first remove the outer pair of gloves (if double-gloving).
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the final pair of gloves by peeling them off without touching the outer surface.[6]
-
Wash hands thoroughly with soap and water.[1]
-
Caption: Decision tree for the proper disposal of amine-contaminated waste.
References
- Safety Data Sheet. KISHIDA CHEMICAL CO., LTD..
- HA-6268 p.1 - Safety Data Sheet. Toronto Research Chemicals.
- Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.
- Dimethylamine (DMA) Safety Data Sheet. AKKİM.
- SAFETY DATA SHEET - 5-Amino-1-methylpyrazole. TCI Chemicals.
- Safety Data Sheet. Enamine.
- Amine Disposal For Businesses. Collect and Recycle.
- Personal Protective Equipment Requirements for Laboratories. University of Arizona Environmental Health and Safety.
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. Available at: [Link]
-
Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. Available at: [Link]
- Personal protective equipment for handling 4-Methyl-1H-indol-3-amine. Benchchem.
- Laboratory Safety guidelines and Personal protection equipment (PPE). Tel Aviv University.
- SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific.
- In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety.
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazol-3-amine. Fisher Scientific.
- Chemical Waste Disposal Guidelines. Emory University.
- Personal Protective Equipment Selection Guide. Arizona State University.
Sources
- 1. akkim.com.tr [akkim.com.tr]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. en-medicine.tau.ac.il [en-medicine.tau.ac.il]
- 11. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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